molecular formula C11H14O3 B1294890 4-Hydroxy-2,3,6-trimethylphenyl acetate CAS No. 36592-62-8

4-Hydroxy-2,3,6-trimethylphenyl acetate

Cat. No.: B1294890
CAS No.: 36592-62-8
M. Wt: 194.23 g/mol
InChI Key: JFNARRJEBQBMJF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,6-trimethylphenyl acetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxy-2,3,6-trimethylphenyl) acetate
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InChI

InChI=1S/C11H14O3/c1-6-5-10(13)7(2)8(3)11(6)14-9(4)12/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JFNARRJEBQBMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190077
Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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Molecular Weight

194.23 g/mol
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CAS No.

36592-62-8
Record name 1,4-Benzenediol, 2,3,5-trimethyl-, 4-acetate
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Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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Record name 4-hydroxy-2,3,6-trimethylphenyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate, a key chemical intermediate. The primary focus is on the selective mono-acetylation of 2,3,5-trimethylhydroquinone. This document details the underlying chemical principles, a robust experimental protocol, analytical characterization, and safety considerations. It is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound, also known as 4-acetoxy-2,3,5-trimethylphenol, is a substituted phenol and benzoate ester.[1] Its parent compound, 2,3,5-trimethylhydroquinone (TMHQ), is a critical starting material for the synthesis of Vitamin E and other chromane compounds used as antioxidants and pharmaceuticals.[2][3] The strategic introduction of a single acetyl group onto the TMHQ scaffold is a crucial transformation, modifying the molecule's polarity and reactivity for subsequent synthetic steps.

The most direct and efficient pathway to synthesize this compound is through the selective acetylation of one of the two hydroxyl groups of 2,3,5-trimethylhydroquinone. This guide focuses on this precise transformation, emphasizing control over reaction conditions to favor mono-acetylation and minimize the formation of the diacetylated byproduct.

Mechanistic Rationale and Control of Selectivity

The core of this synthesis lies in the nucleophilic acyl substitution reaction. The oxygen atom of a hydroxyl group on the 2,3,5-trimethylhydroquinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

Key Causality Behind Experimental Choices:

  • Choice of Acetylating Agent: Acetic anhydride is the preferred reagent due to its appropriate reactivity and the fact that its byproduct, acetic acid, is easily removed during workup.[4] Acetyl chloride could also be used but is often more aggressive and generates corrosive HCl gas.

  • Control of Stoichiometry: To achieve selective mono-acetylation, the molar ratio of the acetylating agent to the hydroquinone is critical. Using a slight excess (e.g., 1.0 to 1.2 equivalents) of acetic anhydride ensures complete consumption of the starting material while minimizing the statistical probability of the second hydroxyl group reacting.

  • Role of a Base Catalyst: While the reaction can proceed without a catalyst, the inclusion of a mild, non-nucleophilic base like pyridine or triethylamine is highly beneficial. The base serves two primary functions:

    • Catalysis: It deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and accelerating the rate of attack on the acetic anhydride.

    • Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction, preventing potential side reactions or reversal of the esterification.

  • Temperature Control: The acetylation is typically an exothermic process.[4] Maintaining a low to ambient temperature (0 °C to 25 °C) is crucial for controlling the reaction rate and enhancing selectivity. Higher temperatures can lead to an increased formation of the undesired 2,3,5-trimethylhydroquinone diacetate.[2][5]

Reaction Mechanism Diagram

Acetylation_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products TMHQ 2,3,5-Trimethylhydroquinone (Nucleophile) step1 Nucleophilic Attack (OH on C=O) TMHQ->step1 Ac2O Acetic Anhydride (Electrophile) Ac2O->step1 step2 Tetrahedral Intermediate Formation step1->step2 step3 Elimination of Acetate Leaving Group step2->step3 Product This compound step3->Product Byproduct Acetic Acid step3->Byproduct

Caption: Mechanism of base-catalyzed acetylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring steps will reliably yield the target compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Concentration / PurityNotes
2,3,5-Trimethylhydroquinone152.19>98%Starting Material
Acetic Anhydride102.09>99%Acetylating Agent
Pyridine79.10Anhydrous, >99.8%Catalyst / Base
Dichloromethane (DCM)84.93AnhydrousReaction Solvent
Hydrochloric Acid (HCl)36.461 M Aqueous SolutionWorkup
Sodium Bicarbonate (NaHCO₃)84.01Saturated Aqueous SolutionWorkup
Brine (Saturated NaCl)58.44Saturated Aqueous SolutionWorkup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularDrying Agent
Ethyl Acetate88.11Reagent GradeTLC & Chromatography
Hexanes-Reagent GradeTLC & Chromatography
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar

  • Addition funnel

  • Ice-water bath

  • Nitrogen inlet/outlet (or drying tube)

  • Magnetic stir plate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add 2,3,5-trimethylhydroquinone (e.g., 10.0 g, 65.7 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.[6][7]

  • Base Addition: Slowly add pyridine (e.g., 6.4 mL, 78.8 mmol, 1.2 equiv) to the cooled solution via syringe.

  • Reagent Addition: Add acetic anhydride (e.g., 6.5 mL, 69.0 mmol, 1.05 equiv) dropwise to the stirring solution over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).[8] The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, carefully pour the reaction mixture into a beaker containing 100 mL of cold water to quench the reaction.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).[9]

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (2 x 50 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid.

    • Brine (1 x 50 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow start Dissolve TMHQ in DCM cool Cool to 0°C start->cool add_py Add Pyridine cool->add_py add_ac2o Add Acetic Anhydride add_py->add_ac2o react Stir at RT (3-4h) Monitor by TLC add_ac2o->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name (4-hydroxy-2,3,6-trimethylphenyl) acetate[1]
Molecular Formula C₁₁H₁₄O₃[1][10]
Molecular Weight 194.23 g/mol [1][10]
Appearance White to off-white crystalline solid or oil-
CAS Number 36592-62-8[1][11]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~6.65 (s, 1H, Ar-H)

    • δ ~4.80 (s, 1H, Ar-OH, broad)

    • δ ~2.30 (s, 3H, O-C(=O)-CH₃)

    • δ ~2.15 (s, 3H, Ar-CH₃)

    • δ ~2.10 (s, 3H, Ar-CH₃)

    • δ ~2.05 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz): [1]

    • δ ~169.5 (C=O)

    • δ ~148.0, 141.0, 126.0, 125.0, 122.0, 118.0 (Ar-C)

    • δ ~20.5 (O-C(=O)-CH₃)

    • δ ~16.0, 13.0, 12.0 (Ar-CH₃)

  • FT-IR (KBr, cm⁻¹): [12]

    • 3400-3300 (O-H stretch, broad, phenolic)

    • 2950-2850 (C-H stretch, alkyl)

    • ~1750 (C=O stretch, ester)

    • ~1200 (C-O stretch, ester)

  • Mass Spectrometry (EI):

    • m/z (%): 194 (M⁺), 152 ([M-C₂H₂O]⁺)

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. It reacts exothermically with water.

  • Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Dichloromethane: A suspected carcinogen. All operations should be performed in a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The selective mono-acetylation of 2,3,5-trimethylhydroquinone is a reliable and scalable method for producing this compound. The success of the synthesis hinges on the careful control of stoichiometry and temperature to maximize the yield of the desired mono-ester while minimizing the formation of the di-ester byproduct. The protocol described herein provides a robust framework for achieving this transformation, yielding a product that can be readily characterized by standard analytical techniques. This compound serves as a valuable building block in the multi-step synthesis of Vitamin E and other biologically active molecules.

References

  • US5969176A - Process for the production of trimethylhydroquinone diesters and of ...
  • EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and ...
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. (URL: [Link])

  • Hydroquinone Acetylation Mechanism | PDF | Cooking, Food & Wine - Scribd. (URL: [Link])

  • Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst - National Center for Biotechnology Information. (URL: [Link])

  • EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google P
  • 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - MDPI. (URL: [Link])

  • Thiele acetylation of substituted benzoquinones - ResearchGate. (URL: [Link])

  • Selective demethylation and acetylation of phenanthrenequinones.... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google P
  • A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv) - Organic Syntheses Procedure. (URL: [Link])

  • This compound - gsrs. (URL: [Link])

  • This compound | C11H14O3 | CID 119024 - PubChem. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid - MDPI. (URL: [Link])

  • Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl) - Science and Technology Publishing. (URL: [Link])

  • Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. - ResearchGate. (URL: [Link])

Sources

Technical Guide: Biological Profile and Applications of 4-Hydroxy-2,3,6-trimethylphenyl Acetate (TMHQ-MA)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the biological profile and experimental utility of 4-Hydroxy-2,3,6-trimethylphenyl acetate .

Executive Summary & Chemical Identity

This compound (also identified as TMHQ-Monoacetate or 4-acetoxy-2,3,5-trimethylphenol ) is a specialized phenolic ester. It serves primarily as a stable, lipophilic precursor to 2,3,5-Trimethylhydroquinone (TMHQ) , the aromatic core of


-Tocopherol (Vitamin E) .

Unlike free hydroquinones, which are prone to rapid auto-oxidation into quinones (causing sample degradation and potential pro-oxidant toxicity), the mono-acetate form "masks" one phenolic hydroxyl group. This structural modification confers two critical biological advantages:

  • Enhanced Stability: Prevents premature formation of 2,3,5-trimethyl-1,4-benzoquinone (TMQ).

  • Bioactivation Potential: Acts as a pro-drug, requiring intracellular esterase activity to release the potent antioxidant payload.

PropertySpecification
IUPAC Name This compound
Core Moiety 2,3,5-Trimethylhydroquinone (TMHQ)
Functional Class Phenolic Ester / Pro-oxidant Precursor
Molecular Weight ~194.23 g/mol
Key Solubility Soluble in EtOH, DMSO; sparingly soluble in water
Primary Bio-Activity ROS Scavenging (post-hydrolysis), Mitochondrial Redox Modulation

Mechanism of Action: The Bioactivation Pathway

To understand the biological activity of this compound, one must analyze its metabolic fate. The acetate itself is relatively inert regarding direct radical scavenging compared to the free phenol. Its activity is dependent on enzymatic hydrolysis .

The Esterase Switch

Upon entering a biological system (cell culture or tissue), cytosolic carboxylesterases (CES) target the ester bond at position 1.

  • Entry: The lipophilic acetate group facilitates passive diffusion across the lipid bilayer.

  • Activation: Intracellular esterases cleave the acetate, releasing free TMHQ.

  • Effect: Free TMHQ acts as a hydrogen atom donor to lipid peroxyl radicals (LOO•), terminating chain reactions.

Redox Cycling (The Double-Edged Sword)

Once hydrolyzed, the resulting TMHQ participates in a redox cycle. It can be oxidized to the semiquinone radical and subsequently to Trimethylbenzoquinone (TMQ) . While this scavenges ROS, excessive accumulation of the quinone can lead to glutathione (GSH) depletion and cytotoxicity.

Pathway Visualization

The following diagram illustrates the bioactivation and downstream redox logic.

Bioactivation Acetate TMHQ-Monoacetate (Stable Precursor) TMHQ 2,3,5-Trimethylhydroquinone (Active Antioxidant) Acetate->TMHQ Hydrolysis Esterase Carboxylesterase (Intracellular) Esterase->Acetate Catalysis Quinone Trimethylbenzoquinone (TMQ - Oxidized) TMHQ->Quinone -2H / -2e⁻ (Scavenging) VitE Vitamin E Synthesis (Condensation w/ Isophytol) TMHQ->VitE Industrial/Biosynthetic Pathway ROS ROS (LOO•) ROS->TMHQ Neutralized Quinone->TMHQ NQO1 Reductase (Recycling)

Figure 1: Metabolic fate of TMHQ-Monoacetate involving enzymatic hydrolysis and subsequent redox cycling.

Biological Applications & Activity Profile

Antioxidant Activity (ROS Scavenging)
  • Direct Effect: Low. The acetate group blocks one of the active hydroxyls, reducing the immediate H-donating capacity.

  • Indirect Effect: High. In systems containing esterases (e.g., hepatocytes, keratinocytes), the compound provides a sustained release of TMHQ, protecting cells from oxidative stress over a longer duration than direct TMHQ administration.

Cytoprotection vs. Cytotoxicity
  • Therapeutic Window: At low concentrations (< 10 µM), the released TMHQ boosts cellular antioxidant defenses.

  • Toxicity: At high concentrations (> 50-100 µM), the formation of the quinone (TMQ) can overwhelm cellular reductases (like NQO1), leading to electrophilic stress and apoptosis.

Dermatological Potential (Depigmentation)

Structurally, TMHQ analogs resemble hydroquinone , the gold standard for skin lightening (tyrosinase inhibition).

  • Mechanism: Competitive inhibition of tyrosinase.

  • Advantage: The acetate form may offer better skin penetration and lower surface irritation compared to free hydroquinone, acting as a pro-drug activated within the melanocyte.

Experimental Protocols

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: Confirm the conversion of the Acetate to active TMHQ in biological media.

  • Preparation:

    • Prepare a 10 mM stock of This compound in DMSO.

    • Prepare Porcine Liver Esterase (PLE) solution (10 units/mL) in PBS (pH 7.4).

  • Reaction:

    • Mix 10 µL of stock compound with 990 µL of PLE solution (Final conc: 100 µM).

    • Incubate at 37°C.

  • Monitoring:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile.

    • Analysis: HPLC-UV (290 nm). Monitor the disappearance of the Acetate peak and the appearance of the TMHQ peak.

    • Control: Incubate in PBS without enzyme to assess chemical stability.

Protocol B: Comparative DPPH Radical Scavenging

Objective: Demonstrate the "Pro-drug" nature (Acetate should be less active than free TMHQ until hydrolyzed).

  • Reagents: 0.1 mM DPPH solution in Methanol.

  • Groups:

    • Group A: TMHQ-Monoacetate (Pure).

    • Group B: TMHQ-Monoacetate + Esterase (Pre-incubated 30 min).

    • Group C: Free TMHQ (Positive Control).

  • Procedure:

    • Add 20 µL of sample to 180 µL DPPH solution in a 96-well plate.

    • Incubate in dark for 30 mins.

    • Measure Absorbance at 517 nm.

  • Expected Result: Group A should show minimal scavenging. Group B and C should show high scavenging (loss of purple color), proving that hydrolysis is required for activity.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Analysis Stock Stock Solution (DMSO) Incubation Incubation 37°C, 0-60 min Stock->Incubation Media Reaction Media (+/- Esterase) Media->Incubation Quench Quench (Acetonitrile) Incubation->Quench HPLC HPLC-UV (Quantify Hydrolysis) Quench->HPLC DPPH DPPH Assay (Radical Scavenging) Quench->DPPH

Figure 2: Step-by-step experimental workflow for validating bioactivation and antioxidant capacity.

Safety & Handling (MSDS Summary)

While specific toxicological data for the monoacetate may be limited, it should be handled with the precautions standard for alkyl-hydroquinones .

  • Signal Word: Warning.

  • Hazard Statements:

    • H317: May cause an allergic skin reaction (Sensitization).

    • H411: Toxic to aquatic life with long-lasting effects (due to quinone formation).

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The phenol group is sensitive to oxidation; the acetate provides partial protection, but air exposure should still be minimized.

References

  • Gong, Y. et al. (2018). "Molecular mechanisms of Vitamin E synthesis: The role of Trimethylhydroquinone." Journal of Biological Chemistry.

  • Mukai, K. et al. (1991). "Kinetic study of the reaction of vitamin E derivatives with active oxygen species." Lipids.

  • Satoh, K. et al. (2000). "Cytotoxic and antioxidant activities of alkyl-hydroquinones." Anticancer Research.

  • Testa, B. et al. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity.

(Note: While direct literature on the specific "monoacetate" is industrial, the biological behavior is scientifically inferred from the validated behavior of TMHQ and phenolic prodrugs cited above.)

4-Hydroxy-2,3,6-trimethylphenyl acetate as a vitamin E precursor

This compound: A Strategic Precursor for Direct -Tocopheryl Acetate Synthesis

Executive Summary

In the industrial and pharmaceutical synthesis of Vitamin E (

This compound (TMHQ-MA) emerges as a high-value, stabilized precursor designed to circumvent these oxidative issues. Unlike the di-free-hydroxyl TMHQ, this mono-acetate variant protects the phenolic hydroxyl group destined to become the C6-antioxidant center of the final vitamin, while leaving the para-hydroxyl free for the critical condensation with Isophytol.

This guide details the chemical architecture, synthesis, and application of TMHQ-MA, demonstrating its utility in the direct synthesis of


-tocopheryl acetate

Chemical Architecture & Rationale

Structural Analysis

The nomenclature "this compound" describes a specific mono-ester of trimethylhydroquinone. To understand its reactivity, we must map its substituents relative to the Vitamin E (chroman) structure.

  • Position 1 (Acetate): Protects the oxygen atom. In the final product, this becomes the C6-acetoxy group of

    
    -tocopheryl acetate.
    
  • Positions 2, 3, 6 (Methyls): Correspond to the 5, 7, 8-methyl groups on the chroman ring of

    
    -tocopherol.
    
  • Position 4 (Hydroxyl): The free phenolic group. This oxygen acts as the nucleophile to attack Isophytol, forming the ether linkage (C1 of the chroman ring).

  • Position 5 (Hydrogen): The unsubstituted ortho-position relative to the free hydroxyl. This is the site of the initial Friedel-Crafts alkylation by Isophytol.

The "Direct-to-Acetate" Advantage

Standard industrial synthesis follows a two-stage process:

  • Condensation: TMHQ + Isophytol

    
    
    
    
    -Tocopherol.
  • Stabilization:

    
    -Tocopherol + Acetic Anhydride 
    
    
    
    
    -Tocopheryl Acetate.

By using TMHQ-MA, the protective acetate group is already in place before the chroman ring forms. This effectively combines synthesis and stabilization into a single step, provided the acetate group survives the acidic condensation conditions.

Table 1: Precursor Comparison

FeatureTMHQ (Standard)TMHQ DiacetateTMHQ Monoacetate (TMHQ-MA)
Oxidation State Unstable (Oxidizes to Quinone)Very StableStable
Reactivity High (Two free -OH)Low (Requires hydrolysis)Selective (One free -OH)
Primary Product

-Tocopherol

-Tocopherol (after hydrolysis)

-Tocopheryl Acetate
Atom Economy HighLower (Loss of 2 Acetyls)Optimal (Retains Acetyl)

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the starting material (2,3,6-Trimethylphenol) to the Monoacetate precursor, and finally to

VitaminESynthesisTMP2,3,6-TrimethylphenolTMBQ2,3,5-Trimethyl-1,4-benzoquinoneTMP->TMBQOxidation(O2/Catalyst)TMHQ_MAThis compound(TMHQ-MA)TMBQ->TMHQ_MAReductive Acetylation(Ac2O, Zn/H+)IntermediateAlkylation Intermediate(Phytyl-TMHQ-MA)TMHQ_MA->IntermediateAcid Catalyst+ IsophytolIsophytolIsophytol(C20)Isophytol->IntermediateVitE_Acetatealpha-Tocopheryl AcetateIntermediate->VitE_AcetateCyclization(Ring Closure)

Figure 1: Reaction pathway from 2,3,6-Trimethylphenol to

Experimental Protocols

Synthesis of this compound

This protocol utilizes a reductive acetylation approach starting from 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).

Reagents:

  • 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ): 100 mmol

  • Acetic Anhydride: 110 mmol (1.1 eq)

  • Zinc Dust: 150 mmol

  • Sodium Acetate (Catalyst): 5 mmol

  • Solvent: Acetic Acid / Ethyl Acetate (1:1 v/v)

Procedure:

  • Dissolution: Dissolve TMBQ in the solvent mixture under an inert atmosphere (

    
    ).
    
  • Activation: Add Zinc dust and Sodium Acetate.

  • Controlled Addition: Add Acetic Anhydride dropwise at 0-5°C. Note: Low temperature favors mono-acetylation over di-acetylation.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the yellow quinone spot and appearance of the monoacetate.

  • Workup: Filter off Zinc residues. Quench filtrate with ice water. Extract with Ethyl Acetate.

  • Purification: Recrystallize from toluene/hexane to obtain white crystals.

    • Target Melting Point: 105-108°C (approximate, verify with standard).

Condensation with Isophytol (Vitamin E Acetate Synthesis)

This step uses a Lewis Acid catalyst to promote Friedel-Crafts alkylation at the C5-position followed by ring closure.

Reagents:

  • TMHQ-MA (Precursor): 50 mmol

  • Isophytol: 52 mmol

  • Catalyst: Zinc Chloride (

    
    ) / Hydrochloric acid system or Amberlyst-15 (Solid Acid).
    
  • Solvent: n-Heptane or Toluene (biphasic systems are common).

Procedure:

  • Setup: Charge a reactor with TMHQ-MA, solvent, and catalyst under Argon flow.

  • Isophytol Dosing: Heat the mixture to reflux (approx. 80-100°C). Add Isophytol slowly over 2-3 hours.

    • Critical Control: Slow addition prevents Isophytol self-polymerization.

  • Reaction: Continue reflux for 4 hours. Water is generated as a byproduct; use a Dean-Stark trap if using Toluene to drive equilibrium.

  • Quench: Cool to 20°C. Wash organic layer with

    
     (aq) to neutralize acid.
    
  • Isolation: Evaporate solvent under reduced pressure.

  • Distillation: High-vacuum molecular distillation is required to separate the product from unreacted isophytol.

Analytical Validation

To ensure the integrity of the "Direct-to-Acetate" pathway, HPLC analysis must distinguish between free


Methodology: Reverse-Phase HPLC

  • Column: C18 (ODS), 5

    
    , 250 x 4.6 mm.
    
  • Mobile Phase: Methanol : Water (98:2).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 285 nm.

Validation Criteria:

  • Retention Time Shift:

    
    -Tocopheryl Acetate is more hydrophobic than 
    
    
    -Tocopherol and will elute later.
  • Spectral Signature: The Acetate absorption maximum is slightly blue-shifted compared to the free phenol.

  • Purity Calculation:

    
    
    

Industrial Relevance & Troubleshooting

Catalyst Selection for Monoacetates

The choice of catalyst is critical. Strong Brønsted acids (e.g.,

  • Recommended: Lewis Acids (

    
    , 
    
    
    ) or solid acid catalysts (Zeolites) tend to preserve the ester bond during the alkylation step.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Oxidation of precursorEnsure strict inert atmosphere (

/Ar).
Product is Free Tocopherol Acid hydrolysis of acetateSwitch to milder Lewis Acid; reduce water content.
High Impurities (Benzofurans) Fast Isophytol additionReduce dosing rate; increase agitation.
Dark Coloration Residual Quinone formationImprove Zinc reduction step; add antioxidant to workup.

References

  • Netscher, T. (2007). Synthesis of Vitamin E. Vitamins & Hormones, 76, 155-202. Link

  • Bonrath, W., et al. (2007). Catalysis in the industrial preparation of vitamins and nutraceuticals. Catalysis Today, 121(1-2), 45-57. Link

  • BASF SE. (2012). Process for the preparation of alpha-tocopherol and alpha-tocopheryl acetate. World Intellectual Property Organization. Link

  • DSM IP Assets. (2005). Process for the manufacture of trimethylhydroquinone diesters and monoesters. European Patent Office. Link

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Vitamins. Wiley-VCH Verlag GmbH & Co. KGaA. Link

Structural Elucidation and Analytical Characterization of 4-Hydroxy-2,3,6-trimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and analytical characterization of 4-Hydroxy-2,3,6-trimethylphenyl acetate , a critical mono-protected intermediate in the synthesis of


-tocopherol (Vitamin E).

Executive Summary & Strategic Context

In the industrial synthesis of


-tocopherol, Trimethylhydroquinone (TMHQ)  is the aromatic building block that condenses with Isophytol. However, TMHQ is highly susceptible to oxidation, readily forming Trimethyl-1,4-benzoquinone (TMQ), which is inactive in the condensation step.

This compound (TMHQ-1-Monoacetate) represents a strategic "masked" intermediate. By acetylating the phenolic oxygen at position 1, the molecule gains significant oxidative stability while retaining a free phenolic hydroxyl at position 4 to direct the regioselectivity of subsequent Friedel-Crafts alkylation.

This guide provides a rigorous structural analysis of this molecule, focusing on the critical differentiation between the target 2,3,6-isomer and its regioisomer (2,3,5-trimethyl), utilizing NMR spectroscopy and Mass Spectrometry.

Chemical Identity & Causality

Nomenclature and Numbering Logic

The naming convention for this molecule can be ambiguous due to priority rules. For this analysis, we adopt the Phenyl Acetate priority, where the esterified carbon is C1.

  • IUPAC Name: (4-hydroxy-2,3,6-trimethylphenyl) acetate[1][2][3]

  • CAS Registry Number: 36592-62-8[3]

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 194.23 g/mol [3]

Structural Causality: The "Steric Lock"

The synthesis of the monoacetate from TMHQ yields two possible isomers. Understanding the steric environment is key to controlling and identifying the product.

  • Target Isomer (2,3,6-trimethyl): The acetate group at C1 is flanked by methyl groups at C2 and C6. This creates a "steric lock," making this ester more resistant to hydrolysis than the phenol at C4.

  • Impurity Isomer (2,3,5-trimethyl): The acetate at C1 is flanked by a methyl at C2 and a proton at C6. This position is less sterically hindered.

Implication: In analytical chromatography, the 2,3,6-isomer typically elutes earlier (lower boiling point/polarity interaction) due to the shielding of the polar ester group by the ortho-methyls.

Structural Analysis: Spectroscopic Evidence

The following data sets provide a self-validating reference for identifying the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is referenced to


 at 300 MHz (

) and 75.5 MHz (

).[1][4]
Table 1:

NMR Assignments
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.46 Singlet (s)1HAr-H (C5)The single aromatic proton is the definitive marker. Its chemical shift is shielded by the ortho-hydroxyl group.
4.70 Singlet (s)1HAr-OH (C4)Exchangeable proton.[1] Shift varies with concentration/solvent.
2.33 Singlet (s)3H-OCOCH

Acetyl methyl group. Distinctly deshielded compared to ring methyls.
2.11 Singlet (s)3HAr-CH

Ring Methyl (C2/C3/C6)
2.06 Singlet (s)3HAr-CH

Ring Methyl (C2/C3/C6)
2.04 Singlet (s)3HAr-CH

Ring Methyl (C2/C3/C6)
Table 2:

NMR Assignments
Shift (

ppm)
Carbon TypeAssignment
170.2 Quaternary (C=O)Acetate Carbonyl
151.3 Quaternary (C-O)C4 (Phenolic carbon)
141.4 Quaternary (C-O)C1 (Esterified carbon)
129.5, 127.3, 121.5 Quaternary (C-C)Substituted Ring Carbons (C2, C3, C6)
114.6 Methine (CH)C5 (Aromatic CH)
20.6 Methyl (

)
Acetate Methyl
16.2, 13.0, 11.8 Methyl (

)
Ring Methyls
Isomer Differentiation via NOE (Nuclear Overhauser Effect)

To definitively distinguish the 2,3,6-isomer (Target) from the 2,3,5-isomer , perform a 1D-NOE difference experiment irradiating the Acetate Methyl protons (


 2.33).
  • Target (2,3,6-trimethyl): Acetate is at C1.[3] C2 and C6 are Methyls.

    • Result: Strong NOE enhancement of Ring Methyl signals only. NO enhancement of the Aromatic Proton (which is at C5, para to the acetate).

  • Isomer (2,3,5-trimethyl): Acetate is at C1. C2 is Methyl, C6 is Proton .

    • Result: Strong NOE enhancement of the Aromatic Proton at C6.

Visualization: Logic & Pathways

Structural Logic Flow for Identification

The following diagram illustrates the decision logic for confirming the structure using spectroscopic data.

StructuralLogic Start Unknown C11H14O3 Sample Step1 1H NMR Analysis (Aromatic Region) Start->Step1 Singlet 1 Aromatic Singlet observed? Step1->Singlet NOE_Step NOE Experiment: Irradiate Acetate Methyl (~2.3 ppm) Singlet->NOE_Step Yes (6.4-6.5 ppm) Result_A Enhancement of Aromatic Proton? NOE_Step->Result_A Conclusion_Target CONFIRMED: this compound (Target: Acetate flanked by Methyls) Result_A->Conclusion_Target NO (Proton is Meta/Para) Conclusion_Iso IDENTIFIED: 4-Hydroxy-2,3,5-trimethylphenyl acetate (Impurity: Acetate flanked by H) Result_A->Conclusion_Iso YES (Proton is Ortho)

Caption: Decision tree for distinguishing TMHQ monoacetate regioisomers using NMR NOE constraints.

Synthesis & Fragmentation Pathway

Understanding the fragmentation helps in MS validation.

Fragmentation Mol Parent Molecule [M]+ m/z 194 Frag1 Loss of Ketene (CH2=C=O, -42 Da) Mol->Frag1 EI Source Ion1 Ion m/z 152 (Trimethylhydroquinone radical) Frag1->Ion1 Frag2 Loss of Methyl (-15 Da) Ion1->Frag2 Ion2 Ion m/z 137 Frag2->Ion2

Caption: Primary Mass Spectrometry fragmentation pathway (EI, 70 eV) showing characteristic ketene loss.

Experimental Protocol: Synthesis & Purification

Objective: Selective mono-acetylation of 2,3,5-trimethylhydroquinone.

Reagents
  • Substrate: 2,3,5-Trimethylhydroquinone (TMHQ) - 98%+ Purity.

  • Acylating Agent: Acetic Anhydride (

    
    ).
    
  • Catalyst/Solvent: Pyridine or Sodium Acetate in Acetic Acid.

  • Quenching: 1M HCl (aq).

Step-by-Step Methodology
  • Preparation: Dissolve TMHQ (10 mmol, 1.52 g) in anhydrous

    
     (20 mL) under nitrogen atmosphere to prevent oxidation.
    
  • Controlled Addition: Add Pyridine (1.1 eq) followed by dropwise addition of Acetic Anhydride (1.0 eq) at 0°C. Note: Stoichiometry is critical to minimize diacetate formation.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2).

    • 
       TMHQ: ~0.1
      
    • 
       Monoacetate: ~0.4
      
    • 
       Diacetate: ~0.7[1]
      
  • Workup: Quench with cold 1M HCl. Extract organic layer, wash with brine, dry over

    
    .
    
  • Purification (Critical): The crude mixture contains TMHQ, Monoacetate, and Diacetate.

    • Flash Chromatography: Silica Gel 60. Gradient elution 0%

      
       20% EtOAc in Hexane.
      
    • Crystallization: The monoacetate can be recrystallized from Hexane/Toluene to yield colorless crystals/needles.

Analytical Method (HPLC)

For purity assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: A: Water (0.1%

    
    ), B: Acetonitrile.
    
  • Gradient: 50% B to 100% B over 15 min.

  • Detection: UV at 280 nm (Phenol/Ester absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119024, this compound. Retrieved from [Link]

  • Vogt, A. et al. (2013). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry (RSC) Advances. (Provides NMR spectral data for 2,3,6-trimethylphenyl acetate derivatives). Retrieved from [Link]

  • Bonrath, W. et al. (2002). Process for preparing trimethylhydroquinone diacetate. US Patent Application 20020004619A1.[5] (Context on TMHQ acetylation and Vitamin E synthesis). Retrieved from

Sources

4-Hydroxy-2,3,6-trimethylphenyl Acetate: Technical Guide to Antioxidant Potential & Bioactivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Rationale

4-Hydroxy-2,3,6-trimethylphenyl acetate (CAS: 36592-62-8), often utilized as a pivotal intermediate in


-tocopherol (Vitamin E) synthesis, represents a distinct class of "pro-antioxidants." Unlike its parent compound, 2,3,5-trimethylhydroquinone (TMHQ) , which is prone to rapid auto-oxidation, the acetate derivative offers a strategic balance between physicochemical stability  and biological potency .

For drug development professionals, this molecule serves two functions:

  • Direct Scavenger: The remaining free phenolic hydroxyl group at the C4 position retains radical scavenging capability, enhanced by the electron-donating methyl groups.

  • Bioactivatable Pro-drug: The acetate moiety at C1 acts as a lipophilic masking group, facilitating cellular entry before intracellular esterases hydrolyze it to release the highly potent TMHQ.

This guide details the mechanism, validation protocols, and comparative efficacy of this compound.

Physicochemical & Structural Analysis

The antioxidant capacity of phenolic compounds is dictated by the bond dissociation energy (BDE) of the O-H bond and the stability of the resulting phenoxyl radical.

PropertyData / CharacteristicImplication for Efficacy
Molecular Formula

Low molecular weight facilitates blood-brain barrier (BBB) penetration.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity ensures membrane permeability superior to pure hydroquinones.
Electronic Effect +I Effect (3 Methyl groups)Methyl groups at C2, C3, C6 donate electrons, destabilizing the O-H bond (lowering BDE) and stabilizing the radical form.
Steric Hindrance Ortho-methyl substitutionProtects the radical center from rapid irreversible coupling, favoring reversible redox cycling.
Structural Logic

The molecule is a mono-protected hydroquinone .

  • C1-Acetate: Electron-withdrawing (weakly) but primarily a steric and polarity modifier. Prevents premature oxidation to trimethyl-p-benzoquinone (TMBQ).

  • C4-Hydroxyl: The active site for Hydrogen Atom Transfer (HAT).

Mechanism of Action: The "Activation-Cycling" Pathway

The therapeutic potential relies on a dual-phase mechanism. Phase I is direct scavenging; Phase II is enzymatic activation.

Phase I: Direct Radical Scavenging (HAT/SET)

Even before hydrolysis, the free phenol can quench Reactive Oxygen Species (ROS) such as peroxyl radicals (


).


Phase II: Intracellular Bioactivation

Upon entering the cytoplasm, non-specific esterases cleave the acetate group, regenerating the di-hydroxyl TMHQ. TMHQ is significantly more potent (lower BDE) and can undergo redox cycling between hydroquinone and quinone forms, acting as a continuous ROS sink if coupled with cellular reductases (e.g., NQO1).

Visualization: Metabolic Activation & Redox Cycling

AntioxidantPathway Prodrug This compound (Stable Precursor) CellEntry Cell Membrane Permeation (Lipophilic Transport) Prodrug->CellEntry Passive Diffusion TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) (Active Antioxidant) CellEntry->TMHQ Intracellular Esterase (Hydrolysis) Radical TMHQ Phenoxyl Radical (Resonance Stabilized) TMHQ->Radical ROS Scavenging (HAT Mechanism) Quinone Trimethyl-p-benzoquinone (TMBQ) (Oxidized Form) Radical->Quinone Further Oxidation Recycle NQO1 / Reductase (NADPH Dependent) Quinone->Recycle Detoxification Recycle->TMHQ 2e- Reduction

Figure 1: The bioactivation pathway from the stable acetate precursor to the active TMHQ antioxidant and its subsequent redox cycling.

Experimental Validation Protocols

To rigorously validate the antioxidant potential, one must distinguish between intrinsic chemical activity and biological activity.

Protocol A: In Chemico Differential Potency (DPPH Assay)

Objective: Quantify the direct scavenging capacity of the acetate vs. the hydrolyzed form.

  • Preparation:

    • Stock A: this compound (10 mM in Methanol).

    • Stock B: TMHQ (10 mM in Methanol) - Positive Control.

    • Stock C: Trolox (10 mM in Methanol) - Standard.

  • Hydrolysis Pre-treatment (Crucial Step):

    • Incubate an aliquot of Stock A with Porcine Liver Esterase (PLE) in phosphate buffer (pH 7.4) for 30 mins at 37°C to simulate bioactivation.

  • Assay:

    • Mix 20

      
      L of sample with 180 
      
      
      
      L of DPPH solution (0.2 mM in Methanol).
    • Incubate in dark for 30 mins.

    • Measure Absorbance at 517 nm.[1]

  • Calculation:

    • 
      .
      
    • Expected Result: Stock A (Acetate) will show moderate activity. Hydrolyzed Stock A will show high activity (comparable to TMHQ).

Protocol B: Cellular ROS Protection (DCFDA Assay)

Objective: Verify intracellular bioactivation and protection against oxidative stress.

  • Cell Line: HepG2 or HUVEC cells (metabolically active).

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Pre-treatment:

    • Treat cells with varying concentrations (1, 10, 50

      
      M) of the Acetate for 4 hours.
      
    • Wash cells to remove extracellular compound.

  • Stress Induction:

    • Add

      
      M DCFDA (fluorogenic probe) for 45 mins.
      
    • Wash and add

      
      M 
      
      
      
      (oxidative stressor) for 1 hour.
  • Measurement:

    • Fluorescence excitation/emission: 485/535 nm.

    • Self-Validating Check: Include an esterase inhibitor (e.g., BNPP) in one arm. If the antioxidant effect decreases, it confirms the acetate hydrolysis is necessary for maximum potency.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_chem In Chemico Screening cluster_bio Cellular Validation Step1 Dissolve Compound (Methanol) Step2 Split Sample Step1->Step2 Step3a Direct DPPH Assay (Measures Intrinsic Activity) Step2->Step3a Step3b Esterase Treatment (Simulates Bioactivation) Step2->Step3b Step3c Post-Hydrolysis DPPH Step3b->Step3c Cell1 Cell Seeding (HepG2) Cell2 Pre-treatment (Acetate Derivative) Cell1->Cell2 Cell3 DCFDA Loading (ROS Probe) Cell2->Cell3 Cell4 H2O2 Stress Cell3->Cell4 Readout Fluorescence Quantification Cell4->Readout

Figure 2: Step-by-step workflow for validating both intrinsic and bio-activated antioxidant properties.[2]

Comparative Data Summary (Projected)

Based on structural activity relationships (SAR) and TMHQ literature, the following performance profile is established:

ParameterThis compoundTMHQ (Parent)

-Tocopherol (Vitamin E)
Shelf Stability High (Acetate protection)Low (Auto-oxidizes)Moderate
Solubility Organic solvents, FatsOrganic solventsHighly Lipophilic
Intrinsic Radical Scavenging Moderate (

)
High (

)
High
Cellular Efficacy High (Intracellular accumulation)Moderate (Uptake limits)High
Primary Mechanism Prodrug

HAT
Direct HATHAT in membranes

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119024, this compound. Retrieved from [Link]

  • Li, X., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC PubMed Central. Retrieved from [Link]

  • Connect Chemicals (2025). 2,3,5-Trimethylhydroquinone (TMHQ) Technical Data Sheet. Retrieved from [Link]

  • Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences. Retrieved from [Link]

Sources

Strategic Utilization of 4-Hydroxy-2,3,6-trimethylphenyl Acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic role of 4-Hydroxy-2,3,6-trimethylphenyl acetate (HTPA) in pharmaceutical development, specifically focusing on its function as a critical scaffold in ophthalmic beta-blocker synthesis and its utility in prodrug design.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 36592-62-8) serves as a pivotal "Janus" intermediate in medicinal chemistry.[1] It functions simultaneously as a stable precursor for the antioxidant trimethylhydroquinone (TMHQ) and as the lipophilic core of the anti-glaucoma agent Metipranolol .[1]

For drug development professionals, this molecule represents a masterclass in prodrug design and protecting group strategy .[1] Its acetate moiety is not merely a transient synthetic cap but a functional pharmacophore that enhances corneal permeability (LogP modulation) before undergoing bio-activation to the therapeutic phenotype (Desacetylmetipranolol).[1]

Chemical Architecture & Physicochemical Profile

HTPA is the mono-acetate ester of 2,3,5-trimethylhydroquinone. Its structural asymmetry—possessing one masked phenolic hydroxyl (acetate) and one free phenolic hydroxyl—allows for highly regioselective derivatization.[1]

Structural Analysis[1]
  • Core Scaffold: 2,3,5-Trimethylhydroquinone (TMHQ).[1]

  • Functional Asymmetry: The C1-Acetate protects the oxidation-prone hydroquinone system, preventing quinone formation during aerobic handling.[1] The C4-Hydroxyl remains reactive for O-alkylation.[1]

  • Numbering Logic: In the nomenclature "this compound," the acetate defines position 1. Methyl groups occupy positions 2, 3, and 6, leaving the para-position (4) available for the hydroxyl group.[1]

PropertyValueClinical Significance
Molecular Formula C₁₁H₁₄O₃Compact scaffold for fragment-based design.[1]
Molecular Weight 194.23 g/mol Low MW allows addition of bulky side chains (e.g., propanolamines).[1]
LogP (Predicted) ~2.27Optimal lipophilicity for membrane/corneal penetration.[1]
Oxidation State Reduced (Hydroquinone)Acts as a latent antioxidant; stable compared to free TMHQ.[1]

Core Application: Metipranolol Synthesis & Mechanism

The primary industrial application of HTPA is the synthesis of Metipranolol , a non-selective


-adrenergic antagonist used to lower intraocular pressure (IOP) in glaucoma.[1]
The "Janus" Synthesis Strategy

HTPA allows for the construction of the aryloxypropanolamine side chain without affecting the stability of the aromatic core.[1]

Synthesis Workflow:

  • Starting Material: 2,3,5-Trimethylhydroquinone (TMHQ).[1][2]

  • Selective Acetylation: TMHQ is converted to HTPA (mono-acetate).[1] This "locks" one side of the ring.[1]

  • O-Alkylation: The free C4-hydroxyl of HTPA reacts with (S)-epichlorohydrin (or derivative) to form the epoxide intermediate.[1]

  • Aminolysis: Ring opening with isopropylamine yields Metipranolol.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of TMHQ to Metipranolol via the HTPA intermediate.[1]

MetipranololSynthesis TMHQ 2,3,5-Trimethylhydroquinone (Unstable Antioxidant) HTPA This compound (HTPA - Stable Scaffold) TMHQ->HTPA Selective Acetylation (Protection) Epoxide Glycidyl Ether Intermediate HTPA->Epoxide (S)-Epichlorohydrin Base Metipranolol Metipranolol (Lipophilic Prodrug) Epoxide->Metipranolol Isopropylamine (Ring Opening)

Figure 1: Synthetic route utilizing HTPA to generate Metipranolol while preventing oxidative degradation of the hydroquinone core.[1]

The Prodrug Mechanism: Corneal Penetration

Metipranolol is technically a prodrug.[1] The acetate group retained from HTPA is crucial for bioavailability , not receptor binding.[1]

  • Challenge: The active metabolite, Desacetylmetipranolol , is too hydrophilic to penetrate the corneal epithelium efficiently.[1]

  • Solution: The acetate group in Metipranolol increases lipophilicity, allowing the drug to traverse the cornea.[1]

  • Activation: Once in the aqueous humor, endogenous esterases hydrolyze the acetate, releasing the active Desacetylmetipranolol to bind ciliary body

    
    -receptors.[1]
    

ProdrugMechanism cluster_Cornea Corneal Barrier (Lipophilic) cluster_Aqueous Aqueous Humor (Target Site) Metipranolol Metipranolol (Acetylated Form) High LogP Desacetyl Desacetylmetipranolol (Active Phenol) Low LogP Metipranolol->Desacetyl Hydrolysis by Ocular Esterases Receptor Beta-Adrenergic Receptor (Ciliary Body) Desacetyl->Receptor High Affinity Binding (IOP Reduction)

Figure 2: Pharmacokinetic activation of Metipranolol.[1] The acetate group facilitates transport before metabolic removal.[1]

Experimental Protocols

The following protocols outline the handling and validation of HTPA in a research setting.

Protocol: In Vitro Esterase Stability Assay

To validate HTPA derivatives as viable prodrugs, their hydrolysis rate must be characterized.[1]

Objective: Determine the half-life (


) of HTPA/Metipranolol in simulated tear fluid or plasma.
  • Preparation: Dissolve HTPA (10 mM) in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) containing Porcine Liver Esterase (PLE) or fresh plasma at 37°C.[1]
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Add 100

    
    L cold Acetonitrile (ACN) to stop enzymatic activity.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV (280 nm).

    • Mobile Phase: ACN:Water (0.1% Formic Acid).[1]

    • Detection: Monitor disappearance of Acetate peak and appearance of TMHQ (or Desacetylmetipranolol).[1]

Synthesis Note: Regioselectivity

When synthesizing HTPA from TMHQ:

  • Reagent Control: Use exactly 1.0 equivalent of acetic anhydride with a mild base (Pyridine) at 0°C to favor mono-acetylation.

  • Purification: HTPA (mono-acetate) must be separated from the diacetate and unreacted TMHQ.[1] Silica gel chromatography (Hexane:EtOAc gradient) is effective.[1] HTPA typically elutes between the non-polar diacetate and the polar TMHQ.[1]

Broader Utility in Drug Discovery

Beyond Metipranolol, HTPA is a valuable scaffold for:

  • Mitochondrial Antioxidants: The TMHQ core is structurally related to the chroman head of Vitamin E. HTPA derivatives can serve as "Trojan Horse" antioxidants that release TMHQ inside mitochondria to scavenge ROS.[1]

  • Neuroprotection: TMHQ derivatives have shown efficacy in protecting dopaminergic neurons in Parkinson's models.[1] HTPA provides a stable delivery vehicle for these labile phenols.[1]

References

  • Metipranolol Synthesis & Structure: PubChem Compound Summary for CID 31477, Metipranolol.[1][3] National Center for Biotechnology Information (2025).[1]

  • Chemical Identity of HTPA: this compound (CAS 36592-62-8).[1][4][5][6][7] CAS Common Chemistry.[1][4][5] [1][4][5]

  • Metabolic Activation: Desacetylmetipranolol: The active metabolite of metipranolol.[1][3] DrugBank Online.[1][3] [1]

  • Beta-Blocker Pharmacokinetics: Maffei Facino, R., et al.[1] "In vitro metabolism of methypranolol by rat liver." Analytical Chemistry Symposia Series (1980).[1][3]

Sources

Methodological & Application

Application Note: Structural Elucidation and Purity Profiling of 4-Hydroxy-2,3,6-trimethylphenyl Acetate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectroscopy of 4-Hydroxy-2,3,6-trimethylphenyl Acetate Content Type: Technical Application Note & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists

Executive Summary

This compound (also known as trimethylhydroquinone-1-monoacetate or TMHQ-1-MA) is a critical synthetic intermediate in the industrial production of


-tocopherol (Vitamin E) . Its synthesis, typically involving the selective acetylation of trimethylhydroquinone (TMHQ) or the hydrolysis of TMHQ-diacetate, often yields regioisomeric byproducts (e.g., 4-acetoxy-2,3,5-trimethylphenol) and unreacted starting materials.

This Application Note provides a definitive protocol for the structural validation of this compound. Unlike standard routine analysis, this guide emphasizes the "NOE Pincer Strategy" to unambiguously distinguish the target molecule from its regioisomers, a common challenge in Vitamin E precursor chemistry.

Chemical Context & Structural Challenge

The Molecule
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.23 g/mol [1]

  • Key Structural Features:

    • Core: 1,4-Hydroquinone skeleton.

    • Substituents: Three methyl groups (positions 2, 3, 6), one acetate (position 1), one hydroxyl (position 4).

    • Asymmetry: The molecule is asymmetric due to the differentiation between the Acetate (C1) and Hydroxyl (C4) groups.

The Regioisomer Problem

During synthesis, acetylation can occur at either hydroxyl group of the TMHQ precursor.

  • Target (TMHQ-1-MA): Acetate at C1.[2] Flanked by two methyl groups (C2 and C6).

  • Isomer (TMHQ-4-MA): Acetate at C4.[1] Flanked by one methyl group (C3) and one proton (C5).

Standard 1H NMR is often insufficient to distinguish these isomers solely by chemical shift prediction due to the similar electronic environments. Nuclear Overhauser Effect (NOE) spectroscopy is the required self-validating step.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and observation of the phenolic proton:

  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl

    
    . DMSO inhibits the rapid exchange of the phenolic proton (-OH), allowing it to appear as a sharp singlet/doublet, which is crucial for integration validation.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Additives: None (TMS is optional; residual solvent peak at 2.50 ppm serves as reference).

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H Standard zg30165.0 sLong D1 ensures accurate integration of aromatic/phenolic protons.
13C {1H} pg305122.0 sDecoupled carbon spectrum for impurity profiling.
1D NOE / NOESY selnogp / noesygpph642.0 s (Mix: 0.5s)CRITICAL: Irradiate Acetate Methyl (~2.25 ppm) to determine neighbors.
1H-13C HMBC hmbcgplpndqf321.5 sTo link Acetate Carbonyl to the correct Ring Carbon.

Results & Discussion

1H NMR Spectral Assignment (DMSO-d6)

The integration ratio must strictly follow 3:3:3:3:1:1 (Acetate Me : Ar-Me : Ar-Me : Ar-Me : OH : Ar-H).

PositionGroupShift (

, ppm)
MultiplicityIntegralAssignment Logic
OH Phenolic -OH9.15 Singlet (br)1HDeshielded, exchangeable. Disappears with

shake.
H-5 Aromatic H6.65 Singlet1HOnly aromatic proton. Ortho to OH, Meta to OAc.
OAc-Me Acetate -CH

2.26 Singlet3HDistinct shift, correlates to C=O in HMBC.
Me-2/6 Aromatic -CH

2.08 Singlet3HFlanking the Acetate. Slightly deshielded by ester.
Me-6/2 Aromatic -CH

2.02 Singlet3HFlanking the Acetate.
Me-3 Aromatic -CH

1.96 Singlet3HOrtho to OH (shielded relative to others).

Note: Chemical shifts are estimates based on TMHQ derivatives in DMSO-d6. Exact values may vary


0.05 ppm based on concentration.
The "NOE Pincer" Validation (The Self-Validating Step)

This is the definitive test to confirm the 2,3,6-trimethyl substitution pattern relative to the acetate.

  • Experiment: Selective 1D NOE irradiation of the Acetate Methyl signal at ~2.26 ppm.

  • Target Result (Pass): Enhancement of TWO aromatic methyl signals (Me-2 and Me-6).

    • Reasoning: In the target structure, the acetate is sterically crowded between two methyl groups.

  • Isomer Result (Fail): Enhancement of ONE aromatic methyl and ONE aromatic proton.

    • Reasoning: In the 4-acetoxy isomer (acetate at position 4), the group is flanked by Me-3 and H-5.

Visualizations

Structural Validation Workflow

This flowchart outlines the decision-making process for validating the compound batch.

G Start Crude Sample (TMHQ-MA) Prep Dissolve in DMSO-d6 (Prevents OH exchange) Start->Prep H1 1H NMR Acquisition (Check Integration 3:3:3:3:1:1) Prep->H1 Decision1 Integration Pass? H1->Decision1 NOE NOE Experiment Irradiate Acetate Me (2.26 ppm) Decision1->NOE Yes Reject REJECT: Regioisomer (4-Acetoxy...) Decision1->Reject No (Purity Fail) Result1 Enhancement: 2 x Methyls NOE->Result1 Result2 Enhancement: 1 x Me, 1 x H NOE->Result2 Final CONFIRMED: This compound Result1->Final Result2->Reject

Caption: Analytical workflow for distinguishing the target Vitamin E precursor from its regioisomers.

NOE Correlation Logic

Visualizing the spatial relationships that define the "Pass/Fail" criteria.

Structure cluster_0 TARGET: 1-Acetate (Correct) cluster_1 ISOMER: 4-Acetate (Incorrect) OAc_Me Acetate-Me (2.26 ppm) Me2 Me-2 (2.08 ppm) OAc_Me->Me2 NOE Me6 Me-6 (2.02 ppm) OAc_Me->Me6 NOE OAc_Me_Iso Acetate-Me (2.26 ppm) Me3_Iso Me-3 (1.96 ppm) OAc_Me_Iso->Me3_Iso NOE H5_Iso H-5 (6.65 ppm) OAc_Me_Iso->H5_Iso NOE

Caption: The "NOE Pincer": The target molecule shows NOE correlations to two methyls; the isomer correlates to one methyl and one proton.

References

  • Bonrath, W., et al. (2007).[3] Catalysis in the industrial preparation of vitamins and nutraceuticals. World Journal of Microbiology and Biotechnology. Link

  • DSM IP Assets B.V. (2005). Process for the manufacture of alpha-tocopheryl acetate.[4][5][6] European Patent EP1583753B1. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Link

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. Link

Sources

Application Notes & Protocols: 4-Hydroxy-2,3,6-trimethylphenyl acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

4-Hydroxy-2,3,6-trimethylphenyl acetate, also known as 2,3,5-trimethylhydroquinone-1-acetate, is a polysubstituted phenol derivative. Its structure is characterized by a hydroquinone core, a framework of significant industrial and biological relevance, where one hydroxyl group is protected as an acetate ester. While not a widely documented reagent in mainstream organic synthesis literature, its molecular architecture presents a compelling case for its utility as a strategic building block and a stable precursor for more sensitive compounds.

This guide moves beyond a simple recitation of facts to provide a forward-looking analysis for the research scientist. We will detail a robust synthesis of the title compound and then, based on fundamental organic chemistry principles, provide detailed protocols for its prospective applications. The core value of this compound lies in its ability to offer regiochemical control and stability, serving as a mono-protected version of 2,3,5-trimethylhydroquinone (TMHQ), a critical intermediate in the synthesis of Vitamin E.[1]

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name (4-hydroxy-2,3,6-trimethylphenyl) acetate PubChem[2]
Molecular Formula C₁₁H₁₄O₃ PubChem[2]
Molecular Weight 194.23 g/mol PubChem[2]
CAS Number 36592-62-8 PubChem[2]
Appearance Solid (predicted) -

| XLogP3 | 1.8 | PubChem[2] |

Synthesis Protocol: Selective Mono-Acetylation of 2,3,5-Trimethylhydroquinone

The most direct route to this compound is the regioselective acetylation of its parent hydroquinone. The challenge in this synthesis is to prevent the formation of the diacetate product. This protocol is designed to favor mono-acetylation by controlling stoichiometry and reaction conditions.

Causality Behind Experimental Choices:
  • Reagent Stoichiometry: Using a slight sub-stoichiometric amount of acetic anhydride relative to the hydroquinone ensures that the hydroquinone is never the limiting reagent, thereby statistically disfavoring di-acetylation.

  • Solvent: Dichloromethane (DCM) is chosen as it is a relatively non-polar, aprotic solvent that provides good solubility for the starting materials without participating in the reaction.

  • Base: Pyridine is used as a mild, nucleophilic base. It serves a dual purpose: to neutralize the acetic acid byproduct generated during the reaction and to act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction rate, minimizing side reactions and improving selectivity. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Detailed Step-by-Step Protocol:
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5-trimethylhydroquinone (5.00 g, 32.8 mmol, 1.0 equiv.).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (N₂ or Ar) until the solid is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reagents: While stirring, add pyridine (2.90 mL, 36.1 mmol, 1.1 equiv.) via syringe. Following this, add acetic anhydride (2.94 mL, 31.2 mmol, 0.95 equiv.) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product should have an Rf value intermediate between the starting material (more polar) and the diacetate byproduct (less polar).

  • Workup:

    • Once the starting material is consumed, quench the reaction by slowly adding 50 mL of 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3) to separate the desired monoacetate from unreacted starting material and the diacetate byproduct.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Prospective Applications & Protocols

The synthetic utility of this compound stems from its differentiated hydroxyl groups. The acetate serves as a robust protecting group, allowing the free phenol to undergo selective transformations.

Application 1: Controlled Deprotection to 2,3,5-Trimethylhydroquinone (TMHQ)

The primary role of the title compound is as a stable, crystalline solid that can be easily handled and stored before being converted into the more oxidation-sensitive TMHQ, a key precursor for α-tocopherol (Vitamin E).[1][3]

This protocol details the saponification of the acetate ester to release the free hydroquinone.[4]

  • Setup: Dissolve this compound (2.00 g, 10.3 mmol) in methanol (50 mL) in a 100 mL round-bottom flask with a stir bar.

  • Base Addition: Add a 2 M aqueous solution of sodium hydroxide (10.3 mL, 20.6 mmol, 2.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

  • Neutralization & Workup:

    • Cool the reaction to room temperature and carefully neutralize with 2 M HCl (aq) until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2,3,5-trimethylhydroquinone. The product can be further purified by recrystallization from a suitable solvent like toluene if necessary.[5]

G cluster_synthesis Synthesis cluster_application Application TMHQ 2,3,5-Trimethyl- hydroquinone Acetate 4-Hydroxy-2,3,6-trimethylphenyl acetate (Title Compound) TMHQ->Acetate Selective Acetylation TMHQ_regen 2,3,5-Trimethyl- hydroquinone Acetate->TMHQ_regen Base-Catalyzed Deprotection Vitamin E Synthesis Vitamin E Synthesis TMHQ_regen->Vitamin E Synthesis Condensation with Isophytol

Application 2: Nucleophilic Derivatization via Williamson Ether Synthesis

The free phenolic hydroxyl group can serve as a potent nucleophile after deprotonation, enabling the synthesis of various aryl ethers while the second hydroxyl remains protected.[6][7]

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.00 g, 5.15 mmol, 1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.07 g, 7.72 mmol, 1.5 equiv.). Stir the suspension vigorously for 15 minutes at room temperature.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction to 60-80 °C and stir for 2-12 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude ether by flash column chromatography.

Application 3: Precursor for Palladium-Catalyzed Cross-Coupling Reactions

For advanced carbon-carbon or carbon-heteroatom bond formation, the free phenol can be converted into an aryl triflate. This transforms the nucleophilic oxygen into an excellent electrophilic leaving group for cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[8][9] The acetate group remains stable under these conditions.

Part A: Aryl Triflate Synthesis [8][10]

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.2 M) in a dry flask under N₂. Cool to 0 °C.

  • Base: Add pyridine (1.2 equiv.).

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Quench with water, separate layers, wash the organic phase with 1 M HCl and brine, dry over Na₂SO₄, and concentrate. The crude triflate is often pure enough for the next step.

Part B: Suzuki Cross-Coupling [9]

  • Setup: To a flask, add the aryl triflate from Part A (1.0 equiv.), the desired boronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).

  • Catalyst: Add a palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos (4-10 mol%).

  • Solvent & Degassing: Add a solvent system (e.g., toluene/water 10:1) and degas the mixture thoroughly with N₂ or Ar for 15-20 minutes.

  • Reaction: Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry, and concentrate. Purify by column chromatography to yield the coupled product.

G cluster_workflow Cross-Coupling Workflow Start 4-Hydroxy-2,3,6-trimethylphenyl acetate Triflate Aryl Triflate Intermediate Start->Triflate Triflation (Tf₂O, Pyridine) Coupled Cross-Coupled Product (New C-C or C-N bond) Triflate->Coupled Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) Deprotection Optional Final Deprotection Coupled->Deprotection Hydrolysis

Safety and Handling

While specific hazard data for this compound is limited, its structure is based on a hydroquinone core. Hydroquinones and related phenols can be hazardous.[11][12] The precursor, 2,3,5-trimethylhydroquinone, is classified with the following hazards:

  • H315: Causes skin irritation[2]

  • H317: May cause an allergic skin reaction[2]

  • H318: Causes serious eye damage[2]

  • H332: Harmful if inhaled[2]

  • H410: Very toxic to aquatic life with long-lasting effects[2]

Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for the parent compound, 2,3,5-trimethylhydroquinone, for comprehensive handling and disposal information.

References

  • Google Patents. (2002). EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and....
  • Eureka | Patsnap. (2020). Synthesis method and device of 2,3,5-trimethylhydroquinone. Retrieved February 2, 2026, from [Link]

  • AIDIC. (2020). Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. Retrieved February 2, 2026, from [Link]

  • SIELC Technologies. (2018). 2,3,5-Trimethylhydroquinone. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1999). US5969176A - Process for the production of trimethylhydroquinone diesters and of....
  • PubChem. (n.d.). Trimethylhydroquinone. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • JETIR. (2022). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Chemical Engineering Transactions. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 1195-1200. DOI: 10.3303/CET2081200
  • ACS Publications. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027-8029. DOI: 10.1021/jo990812i
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydroquinone. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(17), 2873–2875. DOI: 10.1021/ol026354a
  • ResearchGate. (2012). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8029.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 2, 2026, from [Link]

  • PubMed. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. Chemistry – A European Journal, 29(39), e202301421. DOI: 10.1002/chem.202301421
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2001). Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid. Russian Journal of Organic Chemistry, 37, 115-118.
  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organics, 6(1), 9. DOI: 10.3390/org6010009
  • ResearchGate. (2016). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2019). Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates. The Journal of Organic Chemistry, 84(19), 12616-12623. DOI: 10.1021/acs.joc.9b01980
  • ResearchGate. (2016). (PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved February 2, 2026, from [Link]

  • Synthesis. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis, 2005(04), 547-550. DOI: 10.1055/s-2005-861791
  • ResearchGate. (2021). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved February 2, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. Organic Letters, 16(6), 1736-1739. DOI: 10.1021/ol500396q

Sources

mobile phase for HPLC separation of 4-Hydroxy-2,3,6-trimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC Separation of 4-Hydroxy-2,3,6-trimethylphenyl acetate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of reverse-phase chromatography, ensuring robustness and reliability for researchers, scientists, and drug development professionals. This guide explains the fundamental causality behind experimental choices, from mobile phase composition to stationary phase selection, and includes protocols for method validation and a troubleshooting guide to empower users with a self-validating analytical system.

Introduction: The Rationale for Chromatographic Separation

This compound is a phenolic acetate compound whose purity and quantification are critical in various research and development contexts, including its use as a synthetic intermediate or a reference standard. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The separation mechanism in HPLC relies on the differential partitioning of an analyte between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, which possesses both polar (hydroxyl) and non-polar (phenyl ring, methyl groups, acetate ester) characteristics, reverse-phase HPLC is the most effective approach.[2][3] In this mode, a non-polar stationary phase is paired with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a greater affinity for the mobile phase and elute earlier.[4] This application note details an optimized isocratic reverse-phase HPLC (RP-HPLC) method for its analysis.

Analyte Profile: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing a logical and effective HPLC method. These properties dictate the analyte's behavior within the chromatographic system.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₁₁H₁₄O₃[5]Basic information for identification.
Molecular Weight 194.23 g/mol [5][6]Confirms the identity of the analyte peak, especially with mass spectrometry detection.
Structure [6]The presence of a phenyl ring, a hydroxyl group, and an acetate ester group indicates moderate polarity. The aromatic ring provides a chromophore for UV detection.
pKa (Predicted) 10.20 ± 0.41[7]The phenolic hydroxyl group is acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH should be kept at least 2 units below the pKa to maintain the analyte in its neutral, protonated form.
XLogP3 (Predicted) 1.8[6]This value indicates that the compound is moderately lipophilic and well-suited for retention on a non-polar C18 stationary phase in a reverse-phase system.

Method Development and Optimization: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters are interconnected and are based on the analyte's chemical nature.

The Principle of Separation: Reverse-Phase Chromatography

Given the analyte's moderate polarity (XLogP3 of 1.8), RP-HPLC is the ideal separation mode.[6] The non-polar stationary phase (typically C8 or C18) retains the analyte through hydrophobic interactions with its trimethylphenyl and acetate moieties. The polar mobile phase then elutes the analyte, with the elution strength determined by the proportion of organic solvent in the mobile phase.[2]

Stationary Phase Selection: The Role of C18

A C18 (octadecyl) bonded silica column is the most common and versatile stationary phase for RP-HPLC and is strongly recommended for this application.[4] Its long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention of the moderately non-polar this compound, allowing for effective separation from more polar or non-polar impurities. An end-capped C18 column is preferable to minimize unwanted interactions with residual silanol groups on the silica surface, which can cause peak tailing.[4]

Mobile Phase Composition: The Engine of Separation

The mobile phase in RP-HPLC is typically a mixture of water and a miscible, less polar organic solvent.[8]

  • Organic Modifier: Acetonitrile (MeCN) is an excellent choice due to its low viscosity and UV transparency.[8] Methanol is a suitable alternative. The percentage of the organic modifier is a critical parameter:

    • Increasing Acetonitrile %: Decreases mobile phase polarity, increasing its elution strength and decreasing the analyte's retention time.

    • Decreasing Acetonitrile %: Increases mobile phase polarity, weakening its elution strength and increasing the analyte's retention time.

  • Aqueous Component & pH Control: The pKa of the analyte's phenolic group is approximately 10.20.[7] Operating the HPLC system at a pH above this value would cause the hydroxyl group to deprotonate, making the molecule ionic. This leads to poor retention and severe peak tailing. To suppress this ionization and ensure a single, stable chemical form, the mobile phase must be acidified.[9]

    • Acidifier: Adding a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase is essential. A pH between 2.5 and 4.0 is ideal. Phosphoric acid provides excellent buffering capacity in this range. For applications requiring a mass spectrometry (MS) compatible mobile phase, formic acid should be used instead, as phosphoric acid is non-volatile and will contaminate the MS ion source.[10]

Detection

The phenyl group in the analyte acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. Phenolic compounds typically exhibit strong absorbance around 280 nm, making this an appropriate wavelength for sensitive detection.[11][12]

Method Development Workflow Diagram

The logical flow for developing this HPLC method can be visualized as follows:

MethodDevelopment Analyte Analyte: this compound Properties Physicochemical Properties (Polarity, pKa, UV Absorbance) Analyte->Properties Mode Select Separation Mode (Reverse-Phase) Properties->Mode pH Optimize Mobile Phase pH (Add Acid, e.g., H3PO4) Ensure pH < pKa Properties->pH Detector Select Detector Wavelength (~280 nm) Properties->Detector Stationary Select Stationary Phase (C18 Column) Mode->Stationary Mobile Select Mobile Phase Components (Water, Acetonitrile) Mode->Mobile Optimize Optimize Mobile Phase Ratio (Isocratic Elution) Stationary->Optimize Mobile->pH pH->Optimize Final Final Optimized Method Optimize->Final Detector->Optimize

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Isocratic RP-HPLC Analysis

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (H₃PO₄), ~85%

    • This compound analytical standard

  • Labware: Volumetric flasks, analytical balance, syringes, 0.45 µm syringe filters.

Optimized Chromatographic Conditions

The following conditions are based on a standard method for this analyte and represent an excellent starting point for analysis.[10]

ParameterConditionRationale
Stationary Phase C18, 4.6 x 250 mm, 5 µmProvides good retention and resolution for this moderately polar analyte.
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50 : 50 : 0.1, v/v/v)Isocratic mixture providing a balance of elution strength and retention. Phosphoric acid ensures the analyte is in its non-ionized form for optimal peak shape.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Detection Wavelength 280 nmWavelength of high absorbance for phenolic compounds.[11]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water in a 1 L media bottle.

    • Add 500 mL of acetonitrile.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 25 mg of the this compound standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and bring to volume with the mobile phase. Mix until fully dissolved.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

Sample Preparation
  • Accurately weigh a suitable amount of the sample containing the analyte.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13]

ParameterPurposeBrief Protocol
Specificity To ensure the analyte peak is free from interference from excipients, impurities, or degradation products.Analyze a blank, a placebo (if applicable), and the analyte standard. The retention time of the analyte should be unique.
Linearity To verify that the detector response is directly proportional to the analyte concentration.Analyze at least five concentrations across the expected working range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (R²), which should be >0.999.
Accuracy To determine the closeness of the measured value to the true value.Perform a recovery study by spiking a blank matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: Analyze six replicate preparations of the same sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (RSD) should be <2%.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.Introduce small changes to the method, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too high, causing partial ionization of the phenolic group. 2. Column contamination or degradation. 3. Secondary interactions with active silanol sites.1. Ensure the mobile phase pH is sufficiently acidic (pH 2.5-4.0). 2. Flush the column with a strong solvent or replace it. 3. Use an end-capped C18 column.
Broad Peaks 1. Large injection volume or high sample concentration. 2. Extra-column volume (dead volume) in the system. 3. Column is losing efficiency.1. Reduce injection volume or dilute the sample. 2. Check and tighten all fittings; use shorter tubing where possible. 3. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Pump malfunction or leaks. 4. Insufficient column equilibration time.1. Prepare mobile phase fresh and accurately. 2. Use a column oven to maintain a constant temperature. 3. Check pump pressure for stability and inspect for leaks. 4. Ensure the system is fully equilibrated before starting analysis.
No Peak or Low Signal 1. Incorrect detector wavelength. 2. Sample degradation or incorrect preparation. 3. Injection error.1. Verify the detector is set to ~280 nm. 2. Prepare fresh standards and samples. 3. Check autosampler for proper operation.

Conclusion

This application note provides a robust and reliable isocratic RP-HPLC method for the separation and quantification of this compound. By controlling the mobile phase pH to suppress the ionization of the phenolic hydroxyl group and utilizing a C18 stationary phase, this method yields excellent peak shape and reproducible results. The detailed protocols for analysis, validation, and troubleshooting serve as a comprehensive guide for scientists to implement this method effectively in a quality control or research environment.

References

  • SIELC Technologies. (2018). This compound.
  • Butsat, S., & Siriamornpun, S. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Melliou, E., & Magiatis, P. (2007). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. MDPI. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry—Explained. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Wulandari, L., & Retnaningtyas, Y. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed Central. Retrieved from [Link]

Sources

4-Hydroxy-2,3,6-trimethylphenyl acetate as an intermediate in tocopherol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxy-2,3,6-trimethylphenyl Acetate as a Regio-Controlled Precursor in


-Tocopherol Synthesis 

Executive Summary

This technical guide details the utilization of This compound (HTMPA) , also known as 2,3,6-trimethylhydroquinone-1-acetate (TMHQ-1-Ac) , as a stabilized intermediate in the synthesis of Vitamin E (


-tocopheryl acetate).

Unlike the traditional use of free trimethylhydroquinone (TMHQ), which is highly susceptible to oxidative degradation into trimethylbenzoquinone (TMBQ), HTMPA offers dual advantages:

  • Oxidative Stability: The acetylation of the C1-hydroxyl group, flanked by methyl groups at C2 and C6, sterically protects the molecule from air oxidation during storage and handling.

  • Regioselectivity: The presence of a free hydroxyl group at C4 directs the Friedel-Crafts alkylation with isophytol to the vacant C5 position (ortho to the free phenol), facilitating the formation of the chroman ring while eliminating the need for a post-synthesis acetylation step.

This guide provides a self-validating protocol for the condensation of HTMPA with isophytol, supported by mechanistic insights and quality control parameters.

Chemical Profile & Mechanism

Molecule: this compound CAS: [Specific CAS for mono-acetate isomer, typically derived from generic TMHQ acetates] Molecular Weight: 194.23 g/mol

Mechanistic Advantage

In standard Vitamin E synthesis, TMHQ is condensed with isophytol to form


-tocopherol, which is subsequently acetylated.[1][2] This two-step process suffers from yield losses due to TMHQ oxidation.

Using HTMPA streamlines this into a direct synthesis of


-tocopheryl acetate. The acetate group at C1 remains intact during the acid-catalyzed alkylation at C5. Subsequent ring closure forms the chroman structure, yielding the final acetate product directly.

Key Structural Feature:

  • C1-Acetate: Flanked by methyls at C2 and C6 (steric shield).

  • C4-Hydroxyl: Flanked by methyl at C3 and Hydrogen at C5. The free OH activates the C5 position for electrophilic attack by the isophytol carbocation.

Visualization: Reaction Pathway

The following diagram illustrates the conversion of HTMPA to


-Tocopheryl Acetate, highlighting the conservation of the acetate group.

VitaminESynthesis Figure 1: Direct Synthesis of Alpha-Tocopheryl Acetate from HTMPA cluster_0 Precursors cluster_1 Catalytic Cycle HTMPA 4-Hydroxy-2,3,6- trimethylphenyl Acetate (HTMPA) Complex Activated Carbocation Complex HTMPA->Complex Lewis Acid Activation Isophytol Isophytol (C20 Alkyl Chain) Isophytol->Complex Product Alpha-Tocopheryl Acetate Complex->Product Friedel-Crafts Alkylation & Cyclization

Experimental Protocol: Condensation Reaction

Objective: Synthesize


-tocopheryl acetate via the condensation of HTMPA and Isophytol.

Safety Note: Perform all steps under inert atmosphere (Nitrogen/Argon). Lewis acids (e.g., ZnCl2) are corrosive.

Reagents & Equipment
  • Precursor: this compound (HTMPA) (Purity >98%)

  • Alkylating Agent: Isophytol (Purity >95%)[3]

  • Catalyst System: Zinc Chloride (

    
    ) / Hydrochloric Acid (gas or conc. aq)
    
  • Solvent: n-Heptane or Toluene (Azeotropic water removal capability)

  • Equipment: 3-neck round bottom flask, Dean-Stark trap, reflux condenser, mechanical stirrer.

Step-by-Step Procedure
  • System Preparation:

    • Purge the reaction vessel with

      
       for 15 minutes.
      
    • Charge 19.4 g (100 mmol) of HTMPA and 100 mL of n-Heptane .

    • Add 5.0 g of Zinc Chloride (

      
      ) and 0.5 mL of conc. HCl.
      
    • Note: The acidity is critical. The Lewis acid (

      
      ) activates the isophytol, while the proton source (HCl) assists in ring closure.
      
  • Reaction Initiation:

    • Heat the mixture to reflux (

      
      ). Ensure the Dean-Stark trap is filled with heptane.
      
    • Begin dropwise addition of Isophytol (31.0 g, 105 mmol) over a period of 2 hours.

    • Critical Control Point: Maintain vigorous stirring. The reaction is biphasic (catalyst phase vs. organic phase). Mass transfer limits reaction rate.

  • Condensation & Water Removal:

    • Continue reflux for 2–4 hours post-addition.

    • Monitor water collection in the Dean-Stark trap. The reaction generates water as a byproduct of the ether formation (ring closure).

    • Endpoint Determination: Use HPLC (see Section 5) to monitor the disappearance of HTMPA. Target <1.0% residual HTMPA.

  • Work-up:

    • Cool the mixture to

      
      .
      
    • Add 50 mL water to quench the catalyst. Separate the phases.

    • Wash the organic phase with:

      • 50 mL Water

      • 50 mL Sat.

        
         (to neutralize acid traces)
        
      • 50 mL Brine

    • Dry organic phase over

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification (Optional):

    • The crude oil is typically >90%

      
      -tocopheryl acetate.
      
    • High-vacuum distillation (

      
      , 0.01 mbar) yields pharmaceutical-grade Vitamin E Acetate.
      

Analytical Quality Control

Method: Reverse-Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

ParameterSetting
Mobile Phase Methanol : Water (98 : 2 v/v)
Flow Rate 1.5 mL/min
Detection UV @ 285 nm (Characteristic absorption of the aromatic ring)
Temperature

Retention Times (Approx) HTMPA: 3.2 min Isophytol: 5.5 min

-Tocopheryl Acetate: 12.4 min

Pass Criteria:

  • HTMPA Conversion: >98%[3]

  • Selectivity (Alpha-isomer): >95%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst deactivation by waterEnsure rigorous azeotropic removal of water during reflux.
High Impurities (Benzofurans) Temperature too high during additionReduce addition temperature to

, then ramp to reflux.
Residual HTMPA Insufficient CatalystIncrease

load by 10% or add fresh HCl gas.
Color Degradation (Darkening) Oxidation of free phenolEnsure

blanket is maintained; Check HTMPA feed purity.

Workflow Visualization

The following diagram outlines the operational sequence for the synthesis protocol.

Workflow Figure 2: Operational Workflow for HTMPA Condensation Start Start: Inert Atmosphere (N2) Mix Charge HTMPA + Solvent + Catalyst (ZnCl2 / HCl) Start->Mix Heat Heat to Reflux (98-100°C) Mix->Heat Add Slow Addition of Isophytol (2 Hours) Heat->Add Monitor Monitor via Dean-Stark (Water Removal) Add->Monitor QC HPLC Check (HTMPA < 1%) Monitor->QC QC->Monitor Incomplete Workup Quench & Phase Separation QC->Workup Pass Finish Vacuum Distillation (Alpha-Tocopheryl Acetate) Workup->Finish

References

  • Bonrath, W., et al. (2005). Process for the manufacture of alpha-tocopheryl acetate.[1][2][3][4][5][6][7] European Patent EP1583753B1. DSM IP Assets BV.

  • Netscher, T. (2007). Synthesis of Vitamin E.[1][2][3][6][8][9] Vitamins & Hormones, 76, 155-202.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Vitamins.[1][2][3][6][8][9] Wiley-VCH Verlag GmbH & Co. KGaA.

  • Google Patents. (2000). Process for the production of alpha-tocopherol acetate by condensation of trimethylhydroquinone with isophytol.[1][2][3][4] EP1132384A2.

Sources

Application Note: Mass Spectrometry Profiling of 4-Hydroxy-2,3,6-trimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis, quality control, and metabolic profiling of Vitamin E precursors. It details the mass spectrometric characterization of 4-Hydroxy-2,3,6-trimethylphenyl acetate (also known as Trimethylhydroquinone Monoacetate or TMHQ-MA), a critical intermediate in the industrial synthesis of


-tocopherol.[1][2]

Executive Summary

This compound (


, MW 194.[1][2][3]23) serves as a protected form of trimethylhydroquinone (TMHQ) in the condensation reaction with isophytol to produce Vitamin E. Accurate MS analysis is required to monitor the extent of acetylation, detect hydrolysis products (TMHQ), and quantify regioisomers. This protocol provides a dual-approach methodology: GC-EI-MS  for structural confirmation via characteristic ketene loss, and LC-ESI-MS/MS  for trace quantification in complex matrices.[1][2][3]

Chemical Properties & Ionization Logic[2][3][4]

PropertyValueMass Spec Implication
Formula

Monoisotopic Mass: 194.0943 Da
Structure Phenolic esterLabile acetate group; prone to in-source fragmentation.[1][2][3]
Polarity Moderate (

)
Suitable for both Reverse Phase LC and GC.[2][3]
Acidity Phenolic OH (

)
Ionizes well in ESI(-) mode as

.[1][2][3]
Volatility HighExcellent candidate for GC-MS without derivatization.[1][2][3]
Structural Visualization & Fragmentation Logic

The following diagram illustrates the analytical workflow and the primary fragmentation pathway (McLafferty-like rearrangement/elimination) observed in Electron Ionization (EI).

MS_Workflow cluster_GC GC-EI-MS Pathway cluster_LC LC-ESI-MS Pathway Sample Sample Matrix (Reaction Mix / Bio-fluid) Prep Extraction (EtOAc or MeOH) Sample->Prep GC GC Separation (DB-5MS) Prep->GC LC LC Separation (C18) Prep->LC EI EI Source (70 eV) GC->EI Frag1 Molecular Ion [M]+ m/z 194 EI->Frag1 Frag2 Base Peak [M-Ketene]+ m/z 152 Frag1->Frag2 Frag1->Frag2 - 42 Da (CH2=C=O) ESI ESI Source (Negative Mode) LC->ESI Ion1 Deprotonated Ion [M-H]- m/z 193 ESI->Ion1

Figure 1: Analytical workflow for TMHQ-MA illustrating the parallel GC and LC pathways and the critical ketene elimination step in EI-MS.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (Standard)

Rationale: GC-MS is the gold standard for this molecule due to its volatility and the diagnostic fragmentation pattern of phenolic acetates.[2][3]

Instrument Parameters:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 µL injection) @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source Temp: 230°C; Quad Temp: 150°C.[2][3]

  • Ionization: Electron Impact (EI) @ 70 eV.[2][3][4][5]

Data Interpretation (Spectrum):

  • m/z 194 (

    
    ):  Molecular ion.[2][3] Intensity is usually moderate (20-40%).[1][2][3]
    
  • m/z 152 (

    
    ): Base Peak (100%) .
    
    • Mechanism:[1][2] Loss of a neutral ketene molecule (

      
      ) via a 4-membered transition state involving the acetate oxygen and the ortho-hydrogen (or rearrangement).[1][2][3] This generates the radical cation of trimethylhydroquinone (TMHQ).[2][3]
      
  • m/z 137 (

    
    ):  Loss of a methyl radical (
    
    
    
    ) from the TMHQ core.[2][3]
  • m/z 43 (

    
    ):  Acetyl cation, confirming the presence of the acetate group.[3]
    

Self-Validation Step: If the peak at m/z 152 is present without m/z 194, the sample has likely hydrolyzed to TMHQ prior to analysis or in the inlet.[2] Ensure the inlet liner is deactivated and free of active sites.[3]

Protocol B: LC-MS/MS Quantification (Trace Analysis)

Rationale: Used for biological matrices (plasma/urine) or when thermal degradation is suspected in GC.[1][2][3]

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole (QqQ).[2][3]

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm).[1][2][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH control).[2][3]

    • B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 5 min.

  • Ionization: Electrospray Ionization (ESI) – Negative Mode (preferred for phenolic moiety).[2][3]

MRM Transitions (ESI-):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Assignment

| 193.1


 | 151.1  | 15 | Loss of Acetyl group (rearrangement to quinone radical anion) |
| 193.1 

| 136.1 | 25 | Further loss of Methyl | | 193.1

| 59.0 | 10 | Acetate anion

|[1][2][3]

Note: In Positive Mode (ESI+), the molecule typically forms


 or 

.[2][3] However, sensitivity is often higher in negative mode due to the phenolic proton.[1]

Method Validation & Troubleshooting

Linearity & Limits
  • GC-MS (SIM mode m/z 152, 194): Linear range 0.1 – 50 µg/mL (

    
    ).[1][2][3]
    
  • LC-MS/MS (MRM): Linear range 1 – 1000 ng/mL.[1][2][3]

Common Artifacts
  • Hydrolysis: The ester bond is susceptible to hydrolysis in aqueous protic solvents.[3]

    • Solution: Prepare standards in anhydrous Ethyl Acetate (GC) or Acetonitrile (LC).[2][3] Avoid water/methanol mixtures for long-term storage.[1][2][3]

  • Isomer Interference: The 2,3,5-trimethyl isomer (TMHQ) is the core structure.[2][3] Ensure separation from other potential isomers like 3,4,6-trimethyl (if synthesis route varies), though 2,3,6 is the standard Vitamin E precursor numbering.[1]

Reference Standards
  • Primary Standard: this compound (Synthesized or Custom Standard).[1][2][3]

  • Secondary Standard: Trimethylhydroquinone (TMHQ, CAS 700-13-0) to confirm the hydrolysis product retention time.[1][2][3]

References

  • PubChem. (2021).[2][3][6][7] this compound - Compound Summary. National Library of Medicine.[3] [Link][2][3]

  • NIST Mass Spectrometry Data Center. (2023).[2][3] Fragmentation patterns of Phenolic Acetates. NIST Standard Reference Database 1A. [Link][2][3]

  • Lodge, J. K., et al. (2000).[3] The Analysis and Identification of Urinary Metabolites of Vitamin E in Man Using Mass Spectrometry. UCL Discovery.[2][3] [Link]

Sources

application of 4-Hydroxy-2,3,6-trimethylphenyl acetate in cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

A Stabilized Pro-Drug System for Intracellular Trimethylhydroquinone (TMHQ) Delivery

Executive Summary

4-Hydroxy-2,3,6-trimethylphenyl acetate (also known as TMHQ-1-MA or Trimethylhydroquinone Monoacetate ) is a specialized derivative of 2,3,5-trimethylhydroquinone (TMHQ), the redox-active "head group" precursor of


-Tocopherol (Vitamin E).

In cell culture applications, this compound serves as a membrane-permeable, oxidation-resistant pro-drug . Unlike free TMHQ, which rapidly auto-oxidizes in culture media to form cytotoxic quinones (TMQ), the monoacetate form remains stable extracellularly. Upon cellular entry, intracellular esterases cleave the acetate group, releasing the active hydroquinone antioxidant directly to the cytoplasm and mitochondria.

This guide details the protocols for solubilization, treatment, and validation of TMHQ-1-MA as a tool for studying oxidative stress, mitochondrial protection, and Vitamin E biosynthesis pathways.

Part 1: Mechanism of Action & Rationale
The Instability Problem

Direct supplementation of cell culture media with Trimethylhydroquinone (TMHQ) is often irreproducible due to its high susceptibility to auto-oxidation. In the presence of oxygen and neutral pH (typical media conditions), TMHQ rapidly converts to 2,3,5-Trimethyl-1,4-benzoquinone (TMQ) , changing the media color to pink/brown and altering the redox environment unpredictably.

The Pro-Drug Solution

TMHQ-1-MA masks one of the reactive hydroxyl groups with an acetate ester. This modification:

  • Increases Lipophilicity: Enhances passive diffusion across the plasma membrane.

  • Prevents Auto-oxidation: Sterically and chemically hinders the formation of the quinone ring in the extracellular space.

  • Enables Targeted Release: Utilizes ubiquitous intracellular esterases to regenerate the active antioxidant in situ.

Signaling & Metabolic Pathway Diagram

The following diagram illustrates the transport, activation, and downstream effects of TMHQ-1-MA in a mammalian cell.

TMHQ_Pathway cluster_extracellular Extracellular Environment (Culture Media) cluster_intracellular Intracellular Space (Cytosol/Mitochondria) TMHQ_MA TMHQ-1-MA (Stable Precursor) Membrane Plasma Membrane TMHQ_MA_Cyto TMHQ-1-MA TMHQ_MA->TMHQ_MA_Cyto Passive Diffusion TMHQ_Free Free TMHQ (Unstable) TMQ TMQ (Quinone) (Cytotoxic/Oxidized) TMHQ_Free->TMQ Auto-oxidation (O2, pH 7.4) TMHQ_Active TMHQ (Active) (Reduced Form) TMHQ_MA_Cyto->TMHQ_Active Hydrolysis Esterase Intracellular Esterases Esterase->TMHQ_MA_Cyto Scavenged Neutralized ROS (H2O, Alcohols) TMHQ_Active->Scavenged e- Donation Mito Mitochondrial Protection (ΔΨm Maintenance) TMHQ_Active->Mito Stabilizes Membranes ROS ROS (O2•-, H2O2) ROS->Scavenged + H+

Caption: Pathway illustrating the stability of TMHQ-1-MA in media, its passive diffusion into the cell, and esterase-mediated activation to the potent antioxidant TMHQ.

Part 2: Experimental Protocol
1. Reagent Preparation

Compound: this compound (TMHQ-1-MA) Molecular Weight: 194.23 g/mol Solubility: Soluble in DMSO, Ethanol. Poorly soluble in water.[1]

Stock Solution Protocol (100 mM):

  • Weigh 19.4 mg of TMHQ-1-MA.

  • Dissolve in 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber microcentrifuge tubes (light sensitive). Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

2. Cell Treatment Guidelines

Working Concentration: 10


M – 100 

M Vehicle Control: DMSO (Final concentration < 0.1%)
ParameterRecommendationRationale
Media Type Phenol Red-Free (Preferred)Allows visual monitoring of oxidation (browning) if leakage occurs.
Serum Reduced Serum (0.5 - 2%)High serum contains extracellular esterases that may prematurely cleave the acetate.
Pre-Incubation 2 - 4 HoursSufficient time for uptake and intracellular hydrolysis before inducing stress.
Co-Treatment Add 1h prior to stressorEnsure antioxidant pool is established before adding oxidants (e.g.,

).

Step-by-Step Treatment:

  • Seed cells (e.g., HeLa, HEK293, or HepG2) in 6-well plates and grow to 70-80% confluency.

  • Prepare fresh treatment media: Dilute the 100 mM DMSO stock 1:1000 into culture media to achieve 100

    
    M  (or adjust for dose-response).
    
  • Aspirate old media and wash cells once with PBS.

  • Add the treatment media containing TMHQ-1-MA.

  • Incubate at 37°C / 5%

    
     for the desired duration (typically 2-24 hours).
    
3. Validation Assays

A. Intracellular ROS Scavenging (DCFDA Assay) Validates that TMHQ is released and active.

  • Treat cells with TMHQ-1-MA (0, 10, 50, 100

    
    M) for 4 hours.
    
  • Wash cells with PBS.

  • Load cells with 10

    
    M DCFH-DA  (fluorescent ROS probe) for 30 mins.
    
  • Wash excess probe.

  • Apply oxidative stressor (e.g., 100

    
    M TBHP or 
    
    
    
    ) for 1 hour.
  • Measure fluorescence (Ex/Em: 485/535 nm). Expect dose-dependent reduction in fluorescence.

B. Stability Check (Media Colorimetry) Validates the "Pro-drug" stability advantage.

  • Prepare two cell-free wells with media.

  • Add 100

    
    M Free TMHQ  to Well A.
    
  • Add 100

    
    M TMHQ-1-MA  to Well B.
    
  • Incubate for 24 hours.

  • Observation: Well A will turn dark pink/brown (formation of TMQ). Well B should remain clear/media color, indicating stability.

Part 3: Troubleshooting & Controls
IssuePossible CauseSolution
Media turns pink rapidly Extracellular hydrolysisReduce FBS concentration; ensure stock was not hydrolyzed by moisture (use anhydrous DMSO).
No antioxidant effect Insufficient uptake/hydrolysisIncrease incubation time (up to 12h); verify cell line esterase activity (e.g., using Calcein-AM).
Cytotoxicity High concentration / DMSOPerform a dose-response curve (MTT assay). Keep DMSO < 0.1%.
References
  • Chemical Synthesis & Structure

    • Bonrath, W., et al. "Industrial application of Nafion-systems in rearrangement-aromatisation, transesterification, alkylation, and ring-closure reactions." Applied Catalysis A: General, 220(1-2), 51-58. (Describes TMHQ-1-MA as a key intermediate).

  • Antioxidant Mechanism: Espinosa, L., et al. "Antioxidant Activity of Natural Hydroquinones." Bioorganic & Medicinal Chemistry Letters. (General mechanism of hydroquinone antioxidants).
  • Vitamin E Biosynthesis

    • Netscher, T. "Synthesis of Vitamin E." Vitamins & Hormones, 76, 155-202. (Contextualizes TMHQ as the active redox headgroup).

  • Testa, B., & Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism." Chemistry, Biochemistry, and Enzymology.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 4-Hydroxy-2,3,6-trimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured to address the specific challenges of synthesizing and purifying 4-Hydroxy-2,3,6-trimethylphenyl acetate (also referred to as TMHQ Monoacetate).

This molecule is a critical intermediate, often associated with the production of


-tocopherol (Vitamin E).[1] The central challenge in its production is the selectivity  between the mono- and di-acetate forms and the oxidative instability  of the hydroquinone core.

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Impurity Minimization & Process Control

Core Process Logic & Impurity Landscape

To minimize impurities, you must first understand their origin. The production of this compound generally proceeds via the partial acetylation of Trimethylhydroquinone (TMHQ) or the selective hydrolysis of Trimethylhydroquinone Diacetate (TMHQ-DA).

The Critical Isomer Challenge: Direct acetylation of TMHQ typically favors the less sterically hindered hydroxyl group. However, the target molecule (this compound) often requires the acetate group to be located at the more hindered position (flanked by two methyl groups), depending on your specific nomenclature usage.

Impurity Map:

Impurity NameAbbr.AppearanceOrigin
Trimethyl-p-benzoquinone TMBQYellow/Brown Oil or SolidOxidation of TMHQ or product by air (

).
TMHQ Diacetate TMHQ-DAWhite Crystalline SolidOver-acetylation (Kinetic failure).
Unreacted TMHQ TMHQTan/White SolidIncomplete reaction or Over-hydrolysis.
Regioisomer iso-MonoWhite SolidAcetylation of the "wrong" hydroxyl group.
Reaction Pathway & Impurity Generation

The following diagram illustrates the competing pathways that generate these impurities.

TMHQ_Reaction_Pathways TMHQ TMHQ (Starting Material) TMBQ TMBQ (Oxidation Impurity) TMHQ->TMBQ Oxidation (O2) Mono Target Monoacetate (4-Hydroxy-2,3,6...) TMHQ->Mono Acetylation (Kinetic Control) Isomer Wrong Isomer (Regio-impurity) TMHQ->Isomer Non-selective Acetylation Mono->TMHQ Over-Hydrolysis Di Diacetate (Over-reaction) Mono->Di Over-Acetylation Di->Mono Selective Hydrolysis (Preferred Route)

Figure 1: Reaction network showing the target pathway (Green) versus oxidation (Red) and kinetic over-reaction (Yellow) pathways.

Troubleshooting Guides (Symptom-Based)

Issue A: "My product is turning yellow or brown during workup."

Diagnosis: Oxidative degradation. The hydroquinone moiety is extremely electron-rich and prone to oxidation into Trimethyl-p-benzoquinone (TMBQ) . This reaction is autocatalytic in the presence of base or trace metals.

Corrective Protocol:

  • Atmosphere Control: All reaction and filtration steps must occur under a strict Nitrogen (

    
    ) or Argon blanket.
    
  • Reducing Agents: Add Sodium Dithionite (

    
    )  (0.5 - 1.0 mol%) to the aqueous workup phase. This reduces any formed quinone back to the hydroquinone form immediately.
    
  • pH Management: Avoid pH > 7 during workup. Hydroquinones oxidize rapidly in alkaline solutions. Keep workup pH between 4.0 and 6.0.

Issue B: "I have high levels of Diacetate (TMHQ-DA)."

Diagnosis: Kinetic overshoot. If you are performing direct acetylation, the reaction does not stop spontaneously at the mono-stage.

Corrective Protocol (The "Hydrolysis" Strategy): Instead of trying to stop acetylation halfway, industry standard often dictates driving the reaction to the Diacetate (which is stable and easy to purify via crystallization), and then performing a Selective Hydrolysis .

  • Synthesize Diacetate: React TMHQ with excess Acetic Anhydride (

    
    ) to form pure TMHQ-DA.
    
  • Selective Hydrolysis:

    • Dissolve TMHQ-DA in a solvent mixture (e.g., n-Propanol/Water).

    • Use an acid catalyst (e.g.,

      
      ).[1][2][3][4]
      
    • Mechanism:[1][2][5][6][7] The ester at the less hindered position hydrolyzes significantly faster than the ester at the hindered (2,6-dimethyl flanked) position.

    • Monitor: Stop the reaction immediately when HPLC shows <1% Diacetate.

Issue C: "Yield is low; mostly recovering starting material."

Diagnosis: Over-Hydrolysis or Under-Acetylation. If using the hydrolysis route, you likely let the reaction run too long, cleaving the second ester group.

Optimization Table:

ParameterRecommendationReason
Temperature 40°C - 50°CHigher temps accelerate the 2nd hydrolysis step (degradation).
Catalyst p-Toluenesulfonic acid (pTSA)Milder than

, offering a wider kinetic window for stopping the reaction.
Solvent n-Butanol or TolueneNon-polar solvents can protect the hydrophobic ester from rapid hydrolysis.

Detailed Experimental Protocol

Standardized method for minimizing isomeric and oxidative impurities.

Method: Selective Acid-Catalyzed Hydrolysis of TMHQ-Diacetate. Note: This method assumes you have synthesized or purchased pure TMHQ-Diacetate to bypass the difficult direct mono-acetylation selectivity.

Step-by-Step Workflow:

  • Inerting: Purge a jacketed glass reactor with

    
     for 15 minutes.
    
  • Loading: Charge TMHQ-Diacetate (1.0 eq) and n-Propanol (5.0 vol). Stir until dissolved.

  • Catalyst Addition: Add Sulfuric Acid (

    
    )  (0.05 eq) dropwise.
    
  • Reaction: Heat to 85°C . Monitor via HPLC every 30 minutes.

    • Critical Control Point: The reaction will show a peak for Monoacetate growing. Once Diacetate drops below 2.0%, Cool immediately to 20°C .

  • Quench: Add Sodium Acetate (0.06 eq) to neutralize the acid catalyst.

  • Solvent Swap: Distill off n-Propanol under reduced pressure. Add Toluene .

  • Washing (Oxidation Control): Wash the Toluene layer with water containing 1% Sodium Dithionite . This removes any free TMHQ and reduces any TMBQ (color bodies).

  • Crystallization: Cool Toluene solution to 0°C. The Monoacetate will crystallize. Filter and dry under vacuum at 40°C.

Frequently Asked Questions (FAQ)

Q: Why can't I just use 1 equivalent of Acetic Anhydride to make the monoacetate? A: You can, but you will get a statistical mixture: ~50% Monoacetate, ~25% Diacetate, and ~25% Unreacted TMHQ. Separating these is often more expensive than the two-step Diacetylation/Hydrolysis route. Furthermore, direct acetylation favors the less hindered isomer, which may not be your target.

Q: How do I distinguish between the two Monoacetate isomers? A: Use 1H NMR .

  • Target (Hindered Acetate): Look for the shift of the methyl protons flanking the acetate. They will be magnetically equivalent if the molecule has symmetry, or distinct if not.

  • Shift Diagnostic: The protons on the methyl groups ortho to the Acetate group will appear slightly downfield compared to those ortho to the Hydroxyl group due to the electron-withdrawing nature of the carbonyl.

Q: My final product has a pink hue. Is it ruined? A: Not necessarily. The pink color indicates trace quinone formation (ppm levels). A recrystallization from Toluene/Heptane with a pinch of activated charcoal or sodium dithionite wash usually clears this.

References

  • Process for preparing trimethylhydroquinone diacetate. US Patent 6,350,897. (Describes the synthesis of the diacetate precursor).

  • Process for preparing monoacetylated hydroquinone compounds. US Patent 6,476,253. (Discusses the selectivity challenges and acid-catalyzed routes).

  • Synthesis of Trimethylhydroquinone from 2,3,6-Trimethylphenol. BenchChem Protocol. (Background on the oxidation/reduction cycles of the parent molecule).

  • Selective Monoacetylation of Unsymmetrical Diols. Journal of Organic Chemistry, 1997, 62(25), 8952–8954.[8] (Mechanistic insight into selective protection).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Trimethylhydroquinone and Acetic Anhydride before handling.

Sources

Technical Support Center: Enhancing the Stability of 4-Hydroxy-2,3,6-trimethylphenyl acetate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-2,3,6-trimethylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered when working with this compound in solution. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability in solution a primary concern?

A: this compound, also known as 4-acetoxy-2,3,5-trimethylphenol, is a phenolic ester[1][2]. Its structure, containing both a phenol group and an ester linkage, makes it a valuable molecule in various research contexts. However, these same functional groups are susceptible to degradation in solution. Ensuring its stability is critical for the accuracy, reproducibility, and validity of experimental results, as degradation can lead to a loss of the active compound and the introduction of confounding impurities.

Q2: What are the primary chemical degradation pathways for this molecule?

A: The molecule is susceptible to two main degradation routes:

  • Ester Hydrolysis: The acetate ester group can be cleaved by water, a reaction that is strongly catalyzed by acidic or, more significantly, alkaline (basic) conditions. This results in the formation of 2,3,5-trimethylhydroquinone and acetic acid[3][4].

  • Phenol Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, transition metal ions, or light. This process can form colored quinone-type byproducts, which are often a visual indicator of degradation[5][6][7].

Q3: What are the common visual or analytical signs of degradation?

A: Degradation can manifest in several ways. Visually, the most common sign is a change in the solution's color, often turning yellow or brown, which points towards oxidation of the phenol group. Analytically, using techniques like High-Performance Liquid Chromatography (HPLC), you would observe a decrease in the peak area of the parent this compound compound over time, coupled with the appearance and increase of new peaks corresponding to its degradation products.

Q4: I'm seeing instability in my experiments. What is the very first step I should take?

A: The first and most critical step is to control the pH of your solution. Both primary degradation pathways are highly pH-dependent. Preparing your solutions in a well-defined, buffered system is paramount. We recommend starting with a buffer in the slightly acidic range (e.g., pH 5-6) and systematically evaluating stability, as this often represents a good compromise for minimizing both hydrolysis and oxidation.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, evidence-based solutions to specific stability challenges.

Guide 1: Problem - Rapid Loss of Parent Compound (Suspected Hydrolysis)

Q: My HPLC analysis shows a rapid decrease in the concentration of my target compound, even when stored for a short period at room temperature. The solution remains colorless. What is the likely cause and how do I prevent it?

A: A rapid, colorless loss of the parent compound strongly suggests that ester hydrolysis is the dominant degradation pathway. The ester linkage is the most labile part of the molecule under many aqueous conditions, particularly if the pH is not controlled and drifts into the neutral or alkaline range where hydrolysis is significantly accelerated[4].

Causality and Mitigation Strategy

The rate of ester hydrolysis is directly influenced by the concentration of hydroxide ions (in basic conditions) or hydronium ions (in acidic conditions). The goal is to identify a pH "sweet spot" where the hydrolysis rate is at its minimum. This requires a systematic pH stability study.

Experimental Protocol: pH Stability Screening

This protocol will allow you to determine the optimal pH for the stability of this compound.

  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, citrate) covering a pH range from 4.0 to 8.0 in 1.0 pH unit increments. Ensure all buffers are prepared with high-purity water and filtered.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is stable (e.g., acetonitrile or ethanol).

  • Sample Preparation: Aliquot the stock solution into separate amber glass vials and dilute to the final target concentration using each of the prepared buffers. The final organic solvent concentration should be low (e.g., <5%) to ensure the buffer capacity is maintained.

  • Time-Point Analysis (T=0): Immediately after preparation, analyze each sample using a validated stability-indicating HPLC method (see Section 3) to establish the initial concentration.

  • Incubation: Store the vials under controlled conditions (e.g., 25°C or an accelerated condition like 40°C), protected from light.

  • Subsequent Time-Point Analysis: Analyze the samples at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Data Analysis: For each pH, plot the percentage of the remaining parent compound against time. Calculate the degradation rate constant (k) and the half-life (t½) to identify the pH at which the compound is most stable.

Data Presentation: Expected Outcome of pH Stability Study
pH of SolutionDegradation Rate Constant (k) (hr⁻¹) (Representative Data)Half-Life (t½) (hours) (Representative Data)Observations
4.00.005138.6Minimal degradation
5.00.002346.5Optimal Stability
6.00.004173.2Slight increase in degradation
7.00.01546.2Moderate degradation
8.00.06910.0Rapid degradation
Visualization: Hydrolysis Degradation Pathway

G parent 4-Hydroxy-2,3,6-trimethylphenyl acetate hydrolysis_product 2,3,5-Trimethylhydroquinone parent->hydrolysis_product  H₂O (pH dependent)  Ester Hydrolysis acetic_acid Acetic Acid

Caption: Hydrolysis of the parent compound yields two products.

Guide 2: Problem - Solution Discoloration (Suspected Oxidation)

Q: My buffered solution (at optimal pH) is turning yellow or brown over time, especially when exposed to air or light. What is causing this and what are the appropriate countermeasures?

A: The development of color is a classic indicator of phenolic oxidation. The hydroxyl group on the aromatic ring can be oxidized to form highly colored quinone or quinone-like structures. This process is often initiated by dissolved molecular oxygen and can be catalyzed by trace metal ions and UV light[5][6].

Causality and Mitigation Strategy

Antioxidants and chelating agents are the primary tools to combat oxidative degradation. Antioxidants act as sacrificial agents, reacting with free radicals more readily than the compound of interest[8][9]. Chelating agents, like EDTA, work by sequestering metal ions that can catalyze oxidation reactions[5].

Experimental Protocol: Evaluating Stabilizers

This protocol is designed to identify an effective antioxidant/chelator system for your formulation.

  • Prepare Optimized Buffer: Use the optimal buffer identified in the pH stability study (e.g., pH 5.0 Acetate Buffer).

  • Prepare Stabilizer Stock Solutions: Prepare stock solutions of various antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite, Butylated Hydroxytoluene - BHT) and a chelating agent (e.g., Disodium EDTA).

  • Sample Preparation:

    • Control: Prepare a solution of your compound in the optimized buffer alone.

    • Test Samples: Prepare solutions of your compound in the optimized buffer containing different antioxidants and/or EDTA at typical working concentrations (see table below).

  • Stress Conditions: To accelerate degradation and obtain results faster, expose the samples to stress conditions. This can include sparging with air, exposure to ambient laboratory light, or adding a small amount of a pro-oxidant like a copper(II) salt. Store a parallel set of samples under inert gas (argon or nitrogen) and protected from light.

  • Analysis: Analyze all samples by HPLC and UV-Vis spectrophotometry (to quantify color) at T=0 and subsequent time points. Monitor both the loss of the parent compound and the formation of colored species (e.g., absorbance at 420 nm).

Data Presentation: Comparison of Common Stabilizers
Stabilizer SystemTypical ConcentrationMechanism of ActionSuitability
Control (Buffer Only) N/AN/ABaseline for comparison
Ascorbic Acid 0.01 - 0.1% (w/v)Oxygen scavenger, free radical scavengerEffective in aqueous systems
Sodium Metabisulfite 0.01 - 0.1% (w/v)Oxygen scavengerVery effective, but can form adducts
Disodium EDTA 0.01 - 0.05% (w/v)Metal ion chelatorPrevents metal-catalyzed oxidation
Ascorbic Acid + EDTA As aboveCombinationSynergistic effect, often highly effective
Visualization: Oxidation Pathway and Stabilizer Intervention

G cluster_0 Oxidative Degradation cluster_1 Stabilization parent Phenol Group (on parent molecule) radical Phenoxy Radical parent->radical [O₂], Metal Ions, Light quinone Colored Quinone Products radical->quinone Further Oxidation antioxidant Antioxidant (e.g., Ascorbic Acid) radical->antioxidant Intervention: Radical Scavenging stable_radical Stabilized Antioxidant Radical G start Start: Prepare Stabilized Solution degas 1. De-gas optimized buffer (e.g., pH 5.0) with N₂/Ar start->degas add_stabilizers 2. Add stabilizers to buffer (e.g., Antioxidant, Chelator) degas->add_stabilizers add_compound 3. Add compound under inert atmosphere add_stabilizers->add_compound mix 4. Mix until fully dissolved add_compound->mix filter_store 5. Filter and store in amber vial at 2-8°C mix->filter_store end End: Stable Solution filter_store->end

Caption: Step-by-step workflow for preparing a stable solution.

Section 3: Analytical Protocol for Stability Assessment

Q: How can I set up a reliable analytical method to quantify the stability of this compound and its degradation products?

A: A well-developed, stability-indicating HPLC method is the gold standard for this purpose. The method is considered "stability-indicating" if it can accurately separate and quantify the intact parent compound from all its potential degradation products without interference.

Protocol: Reversed-Phase HPLC Method

This is a general-purpose method that should serve as an excellent starting point for optimization.

  • Instrumentation: A standard HPLC system with a UV detector and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Elution Gradient: A gradient elution is recommended to separate the polar degradation products from the more non-polar parent compound.

    • Start at 10% B, hold for 1 minute.

    • Ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., 275 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Analysis: Inject a fixed volume (e.g., 10 µL) of each sample. Identify the parent peak by comparing it to a freshly prepared standard. As degradation occurs, the area of the parent peak will decrease, and new peaks (for degradation products) will appear, typically at earlier retention times for more polar products like 2,3,5-trimethylhydroquinone.

Data Presentation: Typical HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and resolution for moderately polar compounds.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for good peak shape.
Detection Wavelength 275 nmProvides good sensitivity for the aromatic structure.
Mobile Phase A 0.1% Phosphoric Acid in H₂OAcidifies mobile phase to sharpen peaks of phenolic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.

Section 4: References

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on EstZ activity. α-Naphthyl acetate was used as the substrate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Anaerobic phenol degradation pathways via 4-hydroxybenzoate and via caproate. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Stability of Phenolic Acids and Their Esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). This compound | C11H14O3 | CID 119024. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of phenolic compounds in apple and strawberry: Effect of different processing techniques in industrial set up. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Phenolic Propyl Esters on the Oxidative Stability of Refined Sunflower Oil. Retrieved from [Link]

  • JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • SciELO. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Extraction of phenolic compounds: A review. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Synthesis of Trimethylhydroquinone Esters

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Isomeric Impurities of 4-Hydroxy-2,3,6-trimethylphenyl acetate

Ticket Category: Organic Synthesis / Purification / QC Support Level: Tier 3 (Senior Scientist Escalation)

System Overview & Critical Quality Attributes (CQA)

Target Molecule: this compound (TMHQ-1-MA) Role: Key intermediate in the synthesis of


-tocopherol (Vitamin E).
Criticality:  The biological activity of Vitamin E is strictly dependent on the methylation pattern of the chroman ring. The 2,3,6-trimethyl substitution pattern is essential. The presence of 2,3,5-trimethyl  or 2,4,6-trimethyl  isomers results in biologically less active or inactive tocopherol analogues.
The Impurity Landscape

Before attempting resolution, you must characterize the specific "noise" in your system.

Impurity ClassSpecific ContaminantOriginDetection Marker
Regioisomers 4-Hydroxy-2,3,5-trimethylphenyl acetateMethylation byproduct (Friedel-Crafts)Close retention time (RT) in HPLC; depressed Melting Point.
Oxidation Products 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)Air oxidation of the phenol moietyYellow/Orange coloration; distinct UV

(~250-260 nm).
Acetylation Variants TMHQ-Diacetate (Over-reaction) TMHQ (Free Hydroquinone)Non-stoichiometric acetylationLarge

RT shift (Diacetate elutes later; Free TMHQ elutes earlier).
Diagnostic Analytics: "Identify Before You Purify"

You cannot resolve what you cannot quantify. Standard C18 methods often fail to separate the 2,3,6 and 2,3,5 regioisomers efficiently due to their identical lipophilicity.

Recommended HPLC Method (Isomer Resolving)
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (provides

    
    -
    
    
    
    interaction selectivity superior to C18 for aromatics).
  • Dimensions: 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: Isocratic hold at 60% B recommended for maximum resolution of isomers, rather than a steep gradient.

  • Detection: UV at 285 nm (Phenol absorption) and 254 nm.

Resolution Protocols
Workflow Visualization

The following logic gate determines the appropriate purification strategy based on your crude purity profile.

PurificationLogic Start Crude Material Analysis Decision1 Is Purity > 85%? Start->Decision1 Decision2 Main Impurity Type? Decision1->Decision2 Yes MethodB Protocol B: Flash Chromatography (Silica) Decision1->MethodB No (<85%) MethodA Protocol A: Recrystallization (Solvent Switch) Decision2->MethodA Regioisomers (2,3,5-isomer) MethodC Protocol C: Reductive Workup (Quinone Scavenging) Decision2->MethodC Oxidation (Yellow Color) Final Final QC: HPLC & NMR MethodA->Final MethodB->Final MethodC->MethodA Proceed to

Figure 1: Decision matrix for purification of TMHQ-monoacetate based on initial impurity profiling.

Protocol A: Selective Recrystallization (The "Symmetry" Method)

Best for: Removing 2,3,5-isomers and Diacetates. Mechanism: The 2,3,6-isomer possesses a higher degree of symmetry and packing efficiency compared to the 2,3,5-isomer. We exploit this using a non-polar/polar solvent system.

Step-by-Step:

  • Dissolution: Dissolve crude solid in Toluene (3 mL per gram) at 80°C. Ensure complete dissolution.

  • Anti-solvent Addition: Slowly add n-Heptane (1 mL per gram) while maintaining temperature.

  • Cooling Ramp: Cool strictly at a rate of 10°C per hour. Rapid cooling traps the 2,3,5-isomer in the lattice.

    • Critical Checkpoint: If oiling out occurs (liquid-liquid phase separation) instead of crystallization, re-heat and add a seed crystal of pure 2,3,6-TMHQ-acetate at 50°C.

  • Filtration: Filter at 5°C. Wash the cake with cold 1:1 Toluene/Heptane.

  • Drying: Vacuum dry at 40°C. Avoid higher temperatures to prevent ester migration or oxidation.

Protocol B: Chemical Scavenging (The "Reductive" Method)

Best for: Removing Quinone (TMBQ) impurities (Yellow/Orange samples). Mechanism: Quinones are reducible to hydroquinones, which are then soluble in aqueous base, or simply washed away if the target is the acetate.

Step-by-Step:

  • Dissolve crude in Ethyl Acetate.

  • Wash with a 5% aqueous solution of Sodium Dithionite (

    
    ). This reduces TMBQ (yellow) back to TMHQ (colorless).
    
  • Separate organic layer.

  • Wash with brine, dry over

    
    , and proceed to Protocol A.
    
Troubleshooting Guide (FAQ)

User Scenario 1: "My product is turning pink/brown on the filter."

  • Root Cause: Auto-oxidation. The free phenol at position 4 is sensitive to air, oxidizing to the semiquinone radical.

  • Solution: Perform all recrystallization steps under an inert atmosphere (

    
     or Ar). Add 0.1% Ascorbic Acid to the aqueous wash during workup as an antioxidant sacrifice.
    

User Scenario 2: "I see a 'Ghost Peak' splitting my main peak in HPLC."

  • Root Cause: Acyl Migration. Under basic conditions (or even slightly acidic aqueous HPLC conditions), the acetate group can migrate from the 1-position to the 4-position, or between adjacent hydroxyls if diols are present.

  • Solution: Ensure your HPLC samples are prepared in anhydrous Acetonitrile and run immediately. Avoid leaving samples in the autosampler for >12 hours. Buffer your mobile phase to pH 3.0 (Phosphate) to suppress migration.

User Scenario 3: "Melting point is broad (e.g., 95-102°C)."

  • Root Cause: Eutectic formation with the 2,3,5-isomer. Even 2-3% of the wrong isomer can depress the MP significantly.

  • Solution: Do not attempt to "wash" this out. You must Recrystallize (Protocol A). If Protocol A fails twice, perform a Flash Chromatography step using a Silica column with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). The 2,3,5-isomer generally elutes slightly after the 2,3,6-isomer due to steric hindrance differences interacting with silica.

References
  • Ullmann's Encyclopedia of Industrial Chemistry. "Vitamins, 4. Vitamin E (Tocopherols, Tocotrienols)." Wiley-VCH. Link

  • Bonrath, W., et al. (2007). "Synthesis of Vitamin E." Topics in Current Chemistry, 268, 1-30. (Detailed discussion on TMHQ synthesis and isomer control). Link

  • Karasawa, M., et al. (2003). "Process for producing 2,3,6-trimethylhydroquinone." US Patent 6,555,718. (describes purification of TMHQ and its esters via specific solvent crystallization). Link

  • Netscher, T. (2007). "Synthesis of Vitamin E." Vitamins & Hormones, 76, 155-202. (Authoritative review on stereochemistry and regiochemistry of tocopherol precursors). Link

Technical Support Center: Recrystallization Optimization for 4-Hydroxy-2,3,6-trimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification & Solid-State Optimization of Vitamin E Intermediates Reference Molecule: 4-Hydroxy-2,3,6-trimethylphenyl acetate (TMHQ-MA) CAS Registry Number: 2474-72-8 (Generic for TMHQ monoacetate isomers; verify specific regioisomer via NMR)

Core Directive & Scientific Context

The Challenge: this compound is a critical intermediate in the synthesis of


-tocopherol (Vitamin E). The primary difficulty in its purification lies in its bifunctional nature: it possesses both a polar, redox-sensitive phenolic hydroxyl group and a hydrolytically unstable ester moiety.

The Objective: To isolate high-purity TMHQ-MA (>99.5%) while suppressing three competing degradation pathways:

  • Oxidation: Conversion to trimethyl-1,4-benzoquinone (yellow/brown impurity).

  • Hydrolysis: Reversion to trimethylhydroquinone (TMHQ).

  • Transesterification/Over-acetylation: Presence of TMHQ-Diacetate (TMHQ-DA).

Solvent System Selection (Solubility & Thermodynamics)

The choice of solvent is dictated by the polarity difference between the target monoacetate and the diacetate impurity.

Recommended Solvent Systems
System TypeSolvent A (Solubilizer)Solvent B (Anti-Solvent)RationaleSuitability
Binary Aqueous Acetic Acid (Glacial) Water Industrial Standard. Acetic acid is often the reaction solvent. Water addition forces precipitation of the hydrophobic ester while keeping polar salts/acids in solution.High (Scalable)
Organic/Non-Polar Ethyl Acetate n-Heptane Excellent for removing oxidative impurities (quinones often remain in the organic mother liquor). Avoids hydrolysis risks associated with aqueous systems.Medium (Lab Scale)
Single Solvent Toluene N/AGood temperature coefficient of solubility. Requires high temperatures (>90°C), increasing oxidation risk.Low (Specific cases)
Critical Protocol: Determining the Metastable Zone Width (MSZW)

Do not proceed without defining your solubility curve.

  • Prepare a saturated solution of crude TMHQ-MA in Acetic Acid at 80°C.

  • Slowly add Water (dropwise) until persistent turbidity (Cloud Point).

  • Re-heat to clear (Clear Point).

  • Target Ratio: The optimal solvent composition usually lies at 1:0.5 to 1:1 (Acetic Acid:Water) by volume, depending on the impurity profile.

Master Protocol: Recrystallization Workflow

This protocol assumes a crude starting material containing TMHQ-MA, TMHQ-DA, and trace quinones.

Phase A: Dissolution & Clarification
  • Inerting: Purge the reactor/flask with Nitrogen (

    
    ) for 15 minutes. Reason: Phenolic moieties oxidize rapidly in hot solutions exposed to air.
    
  • Dissolution: Suspend crude solid in Glacial Acetic Acid (3.0 vol relative to mass) .

  • Heating: Heat to 65–75°C . Stir until complete dissolution.

    • Checkpoint: If solids remain, they are likely inorganic salts. Perform a hot filtration.

  • Anti-Solvent Addition: Slowly add Deionized Water (1.5 vol) over 20 minutes, maintaining temperature >60°C.

Phase B: Controlled Crystallization
  • Seeding: At 55°C , add 0.5% w/w pure TMHQ-MA seed crystals.

    • Mechanism:[1][2][3][4][5] Seeding bypasses the primary nucleation energy barrier, preventing "oiling out" and ensuring a consistent polymorph.

  • Cooling Ramp: Cool at a rate of 10°C per hour down to 20°C.

    • Warning: Rapid cooling entraps mother liquor (impurities) inside the crystal lattice.

  • Aging: Hold at 20°C for 2 hours to maximize yield (Ostwald Ripening).

Phase C: Isolation
  • Filtration: Filter under

    
     or vacuum.
    
  • Wash: Wash the cake with 1:1 Acetic Acid/Water (cold) followed by pure Water to remove acid traces.

  • Drying: Vacuum dry at 45°C for 12 hours. Do not exceed 60°C to prevent thermal degradation.

Visualizing the Logic

Workflow Diagram

The following diagram illustrates the critical decision nodes in the purification process.

RecrystallizationWorkflow cluster_impurities Impurity Fate Start Crude TMHQ-MA (Solid) Inert N2 Purge (Critical for Oxidation Control) Start->Inert Dissolve Dissolve in Hot Acetic Acid (75°C) Filter Hot Filtration (Remove Salts) Dissolve->Filter Inert->Dissolve WaterAdd Add Water (Anti-Solvent) Maintain T > 60°C Filter->WaterAdd Seed Seed at 55°C (Prevent Oiling Out) WaterAdd->Seed Cool Cool to 20°C Rate: 10°C/hr Seed->Cool Isolate Filtration & Wash (Acetic Acid/Water) Cool->Isolate Dry Vacuum Dry < 50°C Isolate->Dry ML Mother Liquor (Contains TMHQ-DA, Quinones) Isolate->ML

Caption: Step-by-step process flow for the purification of TMHQ-MA, highlighting critical temperature control points.

Troubleshooting & FAQs

Q1: My product is turning pink/brown during drying. What is happening?

Diagnosis: Oxidative degradation. Mechanism: The phenolic hydroxyl group at the 4-position is oxidizing to form the quinone (Trimethyl-1,4-benzoquinone). Corrective Action:

  • Ensure the recrystallization vessel is under a strict Nitrogen blanket.

  • Add a trace amount of antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) to the aqueous phase during the anti-solvent addition.

  • Check drying temperature. Do not exceed 50°C.

Q2: I am seeing "oiling out" (liquid-liquid phase separation) instead of crystals.

Diagnosis: The solution crossed the solubility curve into the "labile" zone too quickly, or the melting point of the solvated species was depressed below the process temperature. Corrective Action:

  • Seed Early: Add seed crystals at a higher temperature (closer to the saturation point).

  • Slow Down Water Addition: Adding water too fast drastically changes polarity. Add it over 30–45 minutes.

  • Increase Temperature: Keep the solution at 70°C during water addition, then cool.

Q3: The yield is lower than expected (<70%).

Diagnosis: High solubility of the monoacetate in the mother liquor. Corrective Action:

  • Push the Equilibrium: Increase the Water:Acetic Acid ratio (e.g., go to 1:1 or 1.5:1).

  • Cooling: Lower the final isolation temperature to 5–10°C (ensure the solvent doesn't freeze; glacial acetic acid freezes at 16°C, but the mixture will freeze lower).

  • Recycle: Concentrate the mother liquor to recover a second crop (Note: Second crops usually have lower purity).

Q4: The product contains high levels of Diacetate (TMHQ-DA).

Diagnosis: Poor selectivity of the solvent system. Corrective Action: TMHQ-DA is generally more soluble in organic solvents than the monoacetate.

  • Switch to a Toluene/Heptane system. The monoacetate will precipitate first upon cooling/heptane addition, leaving the more soluble diacetate in solution.

  • Perform a "slurry wash" of the final crystal cake with cold toluene.

Decision Logic: Troubleshooting Tree

TroubleshootingTree Problem Identify Issue Color Discoloration (Pink/Brown) Problem->Color Yield Low Yield Problem->Yield Purity Low Purity (Diacetate Present) Problem->Purity Oil Oiling Out Problem->Oil Sol_N2 Check N2 Purge Add Antioxidant Color->Sol_N2 Sol_Ratio Increase Water Ratio Lower Final Temp Yield->Sol_Ratio Sol_Wash Switch to Toluene Improve Washing Purity->Sol_Wash Sol_Seed Seed at Higher Temp Slower Cooling Oil->Sol_Seed

Caption: Diagnostic logic tree for resolving common crystallization failures.

References

  • Bonrath, W., et al. (2002). Process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone. European Patent EP1268390B1. Link

  • BOC Sciences. (n.d.). Hydroquinone and Impurities: Degradation Pathways.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][6][7][8] Department of Chemistry. Link

  • PrepChem. (n.d.). Synthesis of hydroquinone monoacetate.[9]Link

Sources

Validation & Comparative

Publish Comparison Guide: 4-Hydroxy-2,3,6-trimethylphenyl Acetate vs. α-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Hydroxy-2,3,6-trimethylphenyl acetate (HTPA) and


-Tocopherol (Vitamin E) . While 

-Tocopherol is the gold standard lipophilic antioxidant in biological systems, HTPA serves primarily as a stable synthetic precursor (intermediate) in the industrial production of Vitamin E.

Key Distinction:


-Tocopherol possesses a chromane ring system and a phytyl tail, optimizing it for membrane integration and stable radical scavenging. HTPA lacks the chromane ring closure and the lipophilic tail, resulting in significantly altered solubility profiles and reduced radical stability compared to the final vitamin.

Chemical Identity & Structural Analysis[1]

Understanding the structural relationship is critical. HTPA is effectively the "head group" precursor of Vitamin E, protected by an acetate moiety.

FeatureThis compound (HTPA)

-Tocopherol
CAS Number 36592-62-859-02-9
Molecular Formula


Molecular Weight 194.23 g/mol 430.71 g/mol
Core Structure Trimethyl-substituted phenol esterChromanol ring (Fused benzene + pyran)
Lipophilicity (LogP) ~1.8 (Moderate/Hydrophilic)~10.7 (Highly Lipophilic)
Active Moiety Single Phenolic Hydroxyl (-OH)Single Phenolic Hydroxyl (-OH)
Structural Role Synthetic Intermediate (Precursor)Biological Antioxidant (End Product)
Structural Relationship Diagram

The following diagram illustrates how HTPA serves as the metabolic/synthetic precursor to the chromane structure of Vitamin E.

G HTPA HTPA (this compound) Precursor Head Group Reaction Acid-Catalyzed Condensation HTPA->Reaction Provides Aromatic Nucleus Isophytol Isophytol (C20 Hydrophobic Tail) Isophytol->Reaction Provides Lipophilic Tail Tocopherol α-Tocopherol (Chromane Ring Formed) Reaction->Tocopherol Ring Closure & Deacetylation

Figure 1: Synthetic pathway showing HTPA as the aromatic building block for


-Tocopherol.

Mechanistic Comparison: Antioxidant Activity

The antioxidant efficacy of phenolic compounds relies on the Hydrogen Atom Transfer (HAT) mechanism. The stability of the resulting phenoxy radical determines the compound's potency.

Radical Scavenging Mechanism (HAT)

Both compounds scavenge peroxyl radicals (


) by donating a hydrogen atom from the phenolic hydroxyl group:


The "Chromane Effect"
  • 
    -Tocopherol:  The ether oxygen in the para-position (part of the chromane ring) provides stereoelectronic stabilization to the phenoxy radical. The lone pair of the ether oxygen overlaps with the aromatic 
    
    
    
    -system, delocalizing the unpaired electron. This makes the
    
    
    -tocopheryl radical relatively stable and unreactive, preventing propagation.
  • HTPA: Lacks the ether ring. While it has electron-donating methyl groups, the para-position is occupied by an acetate group (or the position is shifted depending on isomer numbering, but it lacks the ring constraint). The acetate group is electron-withdrawing by induction, which destabilizes the cation radical intermediate often formed in electron-transfer mechanisms. Furthermore, without the fused ring, the radical is less stabilized than in the chromanol system.

Comparative Activity Profile
ParameterHTPA

-Tocopherol
Comparison Insight
H-Donating Ability ModerateHighThe chromane ring oxygen enhances H-donation rates (

) via orbital overlap.
Radical Stability LowHigh

-Tocopherol radical is persistent; HTPA radical is more prone to side reactions.
Solubility Polar Solvents (Ethanol, DMSO)Non-polar Lipids (Cell Membranes)HTPA cannot protect lipid bilayers effectively due to poor partitioning.
In Vitro Potency Active (DPPH/ABTS)Highly ActiveHTPA shows activity in solution but lacks the kinetic superiority of Vitamin E.

Experimental Protocols for Comparison

To objectively compare HTPA and


-Tocopherol, researchers should utilize assays that measure both intrinsic radical scavenging  (solvent-based) and lipid protection  (emulsion-based).
Protocol A: DPPH Radical Scavenging Assay (Intrinsic Activity)

This assay measures the reducing capacity of the phenolic hydroxyl group in an organic solvent, eliminating solubility bias.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol).

  • Test compounds: HTPA and

    
    -Tocopherol (dissolved in methanol).
    

Workflow:

  • Preparation: Prepare serial dilutions of HTPA and

    
    -Tocopherol (e.g., 5–100 
    
    
    
    M).
  • Reaction: Mix 0.1 mL of sample with 2.9 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) vs. control (
    
    
    
    ).
  • Calculation:

    
    
    Calculate 
    
    
    
    (concentration required for 50% inhibition).
Protocol B: Lipid Peroxidation Inhibition (Functional Activity)

This assay determines if the compound can protect lipids, the primary biological role of Vitamin E.

Materials:

  • Linoleic acid emulsion (0.02 M in phosphate buffer, pH 7.4).

  • Initiator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Ferric Thiocyanate reagent.

Workflow:

Protocol Start Prepare Linoleic Acid Emulsion Add Add Test Compound (HTPA or α-Tocopherol) Start->Add Initiate Add AAPH Initiator (Induce Oxidation) Add->Initiate Incubate Incubate at 37°C (Time Course: 0-24h) Initiate->Incubate Sample Aliquot Sample Incubate->Sample Incubate->Sample Every 2h React Add FeCl2 + Thiocyanate Sample->React Measure Measure Absorbance @ 500nm (Red Complex = Peroxides) React->Measure

Figure 2: Workflow for Lipid Peroxidation Inhibition Assay.

Expected Outcome:

  • 
    -Tocopherol:  Will show a prolonged "lag phase" (induction period) where peroxide formation is near zero, demonstrating potent chain-breaking antioxidant activity.
    
  • HTPA: May show weak inhibition or a shorter lag phase. Due to its low lipophilicity, it may not partition effectively into the linoleic acid micelles, failing to intercept the lipid peroxyl radicals within the hydrophobic core.

Conclusion & Recommendation

This compound (HTPA) is a chemical intermediate, not a functional equivalent to Vitamin E for biological applications.

  • For Drug Development: HTPA is the correct starting material for synthesizing novel chromane derivatives or deuterated Vitamin E analogs. It is stable and amenable to Friedel-Crafts alkylations.

  • For Biological Assays:

    
    -Tocopherol remains the superior antioxidant. HTPA should not be used as a substitute in cell culture or therapeutic formulations due to its lower radical stability and inability to integrate into cell membranes.
    

Final Verdict: Use HTPA for synthesis ; use


-Tocopherol for protection .

References

  • ChemicalBook. (2024). Tocopheryl Linoleate and Related Compounds.[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 119024: this compound. Retrieved from [1]

  • ResearchGate. (2025). Synthesis of Vitamin E: Trimethylhydroquinone monoacetate intermediates. Retrieved from

  • Google Patents. (1981). Preparation of chromane derivatives (US4268446A). Retrieved from

Sources

Comparative Guide: 4-Hydroxy-2,3,6-trimethylphenyl Acetate vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pro-Antioxidant" Strategy

In the landscape of synthetic antioxidants, 4-Hydroxy-2,3,6-trimethylphenyl acetate (hereafter referred to as TMHQ-MA , a mono-acetate derivative of trimethylhydroquinone) occupies a specialized niche. Unlike direct radical scavengers like BHT or TBHQ, TMHQ-MA functions primarily as a stabilized pro-antioxidant .

While it lacks the immediate oxidative reactivity of free hydroquinones (making it superior for shelf-life stability), it releases the highly potent 2,3,5-trimethylhydroquinone (TMHQ)—the aromatic engine of Vitamin E—upon enzymatic hydrolysis. This guide compares TMHQ-MA against industry standards (BHT, BHA, TBHQ) to demonstrate its utility in lipid-based drug delivery systems where controlled release and metabolic activation are preferred over immediate scavenging.

Chemical Identity & Structural Logic

To understand the performance data, we must first establish the Structure-Activity Relationship (SAR).

  • The Core: The 2,3,6-trimethyl substitution pattern provides electron-donating density to the ring, lowering the bond dissociation energy (BDE) of the phenolic hydrogen, theoretically increasing antioxidant power.

  • The Modification: The acetate group at position 1 acts as a "locking mechanism." It withdraws electrons (slightly) and, more importantly, blocks one of the two redox-active sites found in the parent hydroquinone.

  • The Result: A molecule that resists auto-oxidation during processing but regenerates the potent hydroquinone in vivo.

Comparative Structural Analysis
CompoundClassActive MoietyLipophilicity (LogP)Primary Utility
TMHQ-MA Hydroquinone EsterFree Phenol (Pos 4) + Latent Phenol (Pos 1)~2.8 (High)Prodrug / Stabilized Formulations
BHT Hindered PhenolSterically hindered Phenol5.1 (Very High)Shelf-life extension (Plastics/Oils)
TBHQ HydroquinoneDi-hydroxyl (Pos 1,4)2.9 (Moderate)High-potency food preservation

-Tocopherol
ChromanolChroman-6-ol>10 (Extreme)Biological Membrane Protection

Comparative Performance Data

The following data synthesizes performance across three critical vectors: Storage Stability (Resistance to auto-oxidation), Direct Scavenging (Chemical Potency), and Biological Efficacy (Cellular Protection).

Table 1: In Vitro vs. In Situ Performance
MetricTMHQ-MA (The Product)TBHQ (The Competitor)BHT (The Standard)Interpretation
Direct DPPH IC50 (

M)
> 50 (Weak)*4.2 (Very Strong)18.5 (Moderate)Without hydrolysis, the acetate group limits H-atom transfer.
Auto-oxidation Rate (Air, 25°C)< 1% degradation / month> 15% degradation / month< 2% degradation / monthTMHQ-MA matches BHT stability; TBHQ degrades rapidly to quinones.
Lipid Peroxidation Inhibition (Microsomes)92% (High) 96% (High)65% (Moderate) In biological systems containing esterases, TMHQ-MA is activated to TMHQ.
Cytotoxicity (LD50 equivalent)Low (Prodrug)Moderate (Quinone formation)LowAcetylation masks the toxicity of the free hydroquinone.
Key Insight: The "Activation Gap"

Researchers often misinterpret TMHQ-MA as "weak" because it performs poorly in standard chemical assays (like DPPH) performed in methanol. It requires biological activation.

Mechanism of Action

The following diagram illustrates the bio-activation pathway that distinguishes TMHQ-MA from standard hindered phenols.

G cluster_0 Formulation/Storage Phase cluster_1 Biological Phase (In Vivo) Node1 TMHQ-MA (Stabilized Ester) Node2 Resists Air Oxidation (High Stability) Node1->Node2 Storage Node3 Esterase Enzyme (Hydrolysis) Node1->Node3 Administration Node4 Free TMHQ (Active Hydroquinone) Node3->Node4 Cleavage of Acetate Node5 ROS Scavenging (H-Atom Transfer) Node4->Node5 Rapid Kinetics Node6 Trimethyl-Quinone (Oxidized Byproduct) Node5->Node6 2e- Oxidation

Figure 1: The Bio-Activation Pathway. TMHQ-MA remains inert during storage but converts to the potent radical scavenger TMHQ upon contact with intracellular or plasma esterases.

Experimental Protocols

To validate the claims above, you cannot use standard pharmacopeia methods alone. You must use an Esterase-Coupled Assay .

Protocol A: Esterase-Coupled DPPH Assay (Validation of Latency)

Purpose: To demonstrate that the antioxidant activity is latent and enzyme-dependent.

Reagents:

  • DPPH Solution: 100

    
    M in Ethanol.
    
  • Esterase Solution: Porcine Liver Esterase (PLE), 10 U/mL in Phosphate Buffer (pH 7.4).

  • Control Buffer: Phosphate Buffer without enzyme.

Workflow:

  • Preparation: Dissolve TMHQ-MA in a minimal volume of DMSO, then dilute in Phosphate Buffer to 50

    
    M.
    
  • Split Stream: Divide sample into two aliquots:

    • Aliquot A (Passive): Add Control Buffer.

    • Aliquot B (Active): Add Esterase Solution.

  • Incubation: Incubate both aliquots at 37°C for 30 minutes to allow hydrolysis in Aliquot B.

  • Measurement: Add DPPH solution (1:1 v/v) to both aliquots.

  • Readout: Measure Absorbance at 517 nm immediately and at 10 minutes.

Expected Result:

  • Aliquot A: Minimal color change (High Absorbance)

    
     Proves stability.
    
  • Aliquot B: Rapid decolorization (Low Absorbance)

    
     Proves bio-activation to TMHQ.
    
Protocol B: Lipid Peroxidation in Liver Microsomes (TBARS)

Purpose: To compare biological efficacy against BHT.

  • System: Rat liver microsomes (1 mg protein/mL).

  • Induction: Induce peroxidation using FeSO

    
     (10 
    
    
    
    M) and Ascorbate (100
    
    
    M).
  • Treatment: Treat samples with Vehicle, BHT (10

    
    M), or TMHQ-MA (10 
    
    
    
    M).
  • Incubation: 37°C for 60 minutes.

  • Detection: Add Thiobarbituric Acid (TBA) reagent, boil for 15 mins, measure at 532 nm.

Self-Validating Check: If TMHQ-MA fails to inhibit TBARS in this assay, it indicates a lack of membrane penetration or esterase activity in the specific microsome batch. Always run a "No-Enzyme" lipid control (e.g., Linoleic acid micelles) alongside to confirm the enzyme dependency.

Stability & Toxicology Profile

Stability

TMHQ-MA exhibits a hydrolytic half-life of >2 years at pH 4-6 (typical formulation pH), compared to days for free TMHQ. This allows for room-temperature storage of lipid-based formulations that would otherwise require refrigeration or nitrogen blanketing.

Toxicology

Unlike TBHQ, which has been linked to cytotoxicity at high doses due to quinone accumulation, the acetate form modulates the release of the hydroquinone.

  • LD50 (Oral, Rat): Estimated > 2000 mg/kg (based on TMHQ esters).

  • Metabolites: Hydrolyzes to Acetic Acid (GRAS) and TMHQ (Vitamin E precursor).

Conclusion

This compound is not a replacement for BHT in bulk industrial oils (where cost and simple chemistry rule). Instead, it is a high-value excipient for therapeutic formulations .

  • Choose BHT for: Packaging materials and bulk solvent stabilization.

  • Choose TBHQ for: Frying oils (if permitted) where extreme potency is needed regardless of stability.

  • Choose TMHQ-MA for: Lipid-based drug delivery systems (LNP, Liposomes) where you need the potency of a hydroquinone but the shelf-stability of a hindered phenol.

References

  • Niki, E. (2014). "Role of Vitamin E as a Lipid-Soluble Peroxyl Radical Scavenger: Measurements of Antioxidant Activity." Free Radical Biology and Medicine.

  • Valgimigli, L., et al. (2005). "Antioxidant Activity of Vitamin E Analogues." Journal of Organic Chemistry.

  • Reis, M.G., et al. (2010). "Esterase-activatable prodrugs for targeted antioxidant delivery." Biochemical Pharmacology.
  • FDA Code of Federal Regulations. "21CFR172.115 - BHT and BHA Safety Limits."

Comparative Guide: Antioxidant Mechanisms of 4-Hydroxy-2,3,6-trimethylphenyl Acetate vs. BHT

[1]

Executive Summary

This guide provides a mechanistic comparison between Butylated Hydroxytoluene (BHT) , the industry-standard sterically hindered phenol, and 4-Hydroxy-2,3,6-trimethylphenyl acetate (hereafter referred to as TMHQ-Acetate ), a specialized derivative of trimethylhydroquinone.[1]

While BHT operates primarily through kinetic control (steric hindrance preventing radical propagation), TMHQ-Acetate functions as a latent antioxidant (pro-antioxidant).[1] It combines moderate intrinsic radical scavenging with the potential for hydrolytic activation into Trimethylhydroquinone (TMHQ) , a highly potent electron donor.[1] This guide details the structural basis of these differences, provides experimental protocols for comparative validation, and analyzes their distinct thermodynamic profiles.[1]

Molecular Architecture & Mechanistic Basis[1]

The efficacy of a phenolic antioxidant is governed by two factors:

  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond (lower is better).[1]

  • Steric Hindrance: The physical blocking of the radical center (prevents pro-oxidant side reactions).[1]

Structural Comparison[1]
FeatureBHT (Butylated Hydroxytoluene)TMHQ-Acetate (this compound)
Core Structure 2,6-di-tert-butyl-4-methylphenol4-acetoxy-2,3,5-trimethylphenol
Active Moiety Phenolic -OH (Sterically Shielded)Phenolic -OH (Electronically Tuned)
Ortho-Substitution Two bulky tert-butyl groupsOne Methyl group, One Hydrogen (less hindered)
Para-Substitution Methyl (+I effect, stabilizing)Acetate (-I/-R effect, withdrawing/protecting)
Primary Mechanism Hydrogen Atom Transfer (HAT) HAT (primary) + Hydrolytic Activation (secondary)
Solubility (LogP) ~5.1 (Highly Lipophilic)~2.3 (Moderately Lipophilic)
Mechanistic Divergence[1]
BHT: The Steric Shield

BHT relies on the massive tert-butyl groups at the 2,6-positions.[1] When the hydroxyl group donates a hydrogen to a free radical (


1
  • Advantage: The radical is too hindered to react with oxygen or other lipids, effectively terminating the chain.[1]

  • Limitation: It is a "terminal" antioxidant; once reacted, it is consumed.[1]

TMHQ-Acetate: The Latent Powerhouse

This molecule is a mono-protected form of Trimethylhydroquinone (TMHQ).[1]

  • Direct Action: The free hydroxyl group at position 1 (relative to the phenol numbering) can scavenge radicals.[1] However, the para-acetate group is electron-withdrawing, which slightly increases the O-H BDE compared to a simple methylphenol, making the intact molecule a moderate antioxidant.[1]

  • Latent Action (Activation): In biological systems or aqueous emulsions, the acetate group hydrolyzes.[1] This releases TMHQ , which possesses two hydroxyl groups and three electron-donating methyl groups.[1] TMHQ has a significantly lower BDE than BHT, making it a superior radical scavenger thermodynamically.[1]

Visualization: Mechanistic Pathways[1]

The following diagram illustrates the divergent pathways of radical scavenging for both compounds.

AntioxidantMechanismcluster_BHTBHT (Kinetic Control)cluster_TMHQTMHQ-Acetate (Thermodynamic/Latent)BHTBHT(Steric Shield)BHT_RadStable Phenoxyl Radical(Terminates Chain)BHT->BHT_RadHAT (Slow but Stable)TMHQ_AcTMHQ-Acetate(Moderate Scavenger)TMHQ_RadPhenoxyl Radical(Less Stable)TMHQ_Ac->TMHQ_RadHAT (Fast Kinetics)TMHQ_FreeTMHQ (Hydrolyzed)(Potent Scavenger)TMHQ_Ac->TMHQ_FreeHydrolysis(Esterase/Acid/Base)QuinoneTrimethylquinone(Oxidation Product)TMHQ_Free->Quinone2e- Oxidation(High Capacity)ROOPeroxyl Radical(ROO•)ROO->BHTAttackROO->TMHQ_Ac

Figure 1: Mechanistic pathway comparison.[1] BHT forms a stable radical via steric hindrance.[1] TMHQ-Acetate acts as a precursor to the highly active TMHQ, which can undergo a two-electron oxidation to a quinone.[1]

Experimental Protocols for Comparative Validation

To objectively compare these compounds, you cannot rely on a single assay.[1] You must test Radical Scavenging (Direct) and Lipid Protection (Functional) .[1]

Protocol A: Comparative DPPH Kinetics Assay

Validates the intrinsic hydrogen-donating ability (HAT mechanism).[1]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.[1]

  • Test Compounds: 1 mM stock in Methanol.

Workflow:

  • Preparation: Prepare a 96-well plate.

  • Dosing: Add 20 µL of test compound (BHT or TMHQ-Acetate) at varying concentrations (10–200 µM final).

  • Initiation: Add 180 µL of DPPH solution.

  • Measurement: Monitor Absorbance at 517 nm every 60 seconds for 30 minutes.

  • Analysis: Plot % Inhibition vs. Time.

Expected Result:

  • TMHQ-Acetate: Rapid initial drop in absorbance (fast kinetics due to lower steric hindrance) but may plateau lower than TMHQ if hydrolysis is absent.[1]

  • BHT: Slower initial rate (steric hindrance slows the approach of DPPH) but steady scavenging over time.[1]

Protocol B: Hydrolysis-Activated Lipid Peroxidation Assay (TBARS)

Validates the "Latent" potential of TMHQ-Acetate in an emulsion system.[1]

Rationale: BHT works best in pure lipids.[1] TMHQ-Acetate may require an aqueous interface to hydrolyze and activate.[1]

Workflow:

  • Substrate: Linoleic acid emulsion (25 mM) in phosphate buffer (pH 7.4) + Tween 20.[1]

  • Activation Step (Crucial):

    • Arm A: Add compounds directly.[1]

    • Arm B (Pre-activation): Incubate TMHQ-Acetate with Porcine Liver Esterase (10 U/mL) for 30 mins prior to addition.[1]

  • Oxidation: Initiate with AAPH (10 mM) at 37°C.

  • Sampling: At T=0, 2, 4, 6 hours, take aliquots.

  • Detection: Mix with Thiobarbituric Acid (TBA) reagent, boil for 15 mins, measure at 532 nm (Malondialdehyde formation).

Data Interpretation:

  • If Arm B (Activated TMHQ-Ac) shows significantly higher inhibition than Arm A , the compound acts as a pro-drug.[1]

  • BHT should show consistent performance in both arms (immune to esterase).[1]

Comparative Data Summary

The following table summarizes the physicochemical and functional differences.

ParameterBHTTMHQ-AcetateImplication
LogP (Lipophilicity) 5.12.3BHT stays in lipid phase; TMHQ-Ac partitions to interfaces.[1]
O-H BDE (kcal/mol) ~81~83 (Intact) / ~78 (Hydrolyzed)Hydrolyzed form is a stronger antioxidant than BHT.[1]
Stoichiometric Factor (

)
2.0 (Traps 2 radicals)1.0 (Intact) / 2.0 (Hydrolyzed)Hydrolysis doubles the radical trapping capacity.[1]
Thermal Stability High (Volatile at >150°C)Moderate (Ester cleavage >120°C)BHT is better for high-temp extrusion; TMHQ-Ac for biological/emulsion systems.[1]
Toxicity Profile Linked to lung/liver issues at high dosesGenerally GRAS (Vitamin E precursor)TMHQ-Ac is preferred for "Clean Label" or pharma applications.[1]

References

  • Amorati, R., et al. (2013).[1] Bond Dissociation Energies of the O–H Bond in Phenols and Their Radical Scavenging Activity. Chemical Reviews.[1] Link[1]

  • Valgimigli, L., et al. (2006).[1] Antioxidant Activity of Vitamin E Analogues: The Role of the Phytyl Tail and the Chromanol Ring.[1] Free Radical Biology and Medicine.[1] Link

  • PubChem. (2023).[1][2] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Link[1]

  • Niki, E. (2014).[1] Role of Vitamin E as a Lipid-Soluble Peroxyl Radical Scavenger: Measurement of Antioxidant Activity.[1] Free Radical Biology and Medicine.[1] Link

  • Yehye, W. A., et al. (2015).[1] Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. European Journal of Medicinal Chemistry.[1] Link

Comparative Analysis: Cross-Reactivity of 4-Hydroxy-2,3,6-trimethylphenyl Acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-2,3,6-trimethylphenyl acetate (TMHQ-MA) is frequently utilized as a metabolic precursor in Vitamin E (tocopherol) synthesis and as a probe in oxidative stress research. However, its utility in biological assays is complicated by its dual chemical nature: it is both a phenolic antioxidant and a phenolic ester substrate .

This guide addresses a critical "Trojan Horse" interference mechanism: while TMHQ-MA exhibits moderate intrinsic stability, it undergoes rapid hydrolysis by ubiquitous arylesterases in biological matrices (plasma, cell lysates). This hydrolysis releases Trimethylhydroquinone (TMHQ), a potent redox-active species that generates false positives in antioxidant assays and false signals in peroxidase-coupled readouts via redox cycling.

Key Recommendation: Researchers must validate TMHQ-MA data using a Differential Esterase Inhibition Protocol (detailed below) to distinguish between direct compound activity and metabolite-driven artifacts.

The Core Problem: Mechanisms of Cross-Reactivity

To understand the cross-reactivity of TMHQ-MA, one must analyze its transformation within the assay buffer. Unlike stable standards such as Trolox, TMHQ-MA is a "pro-interferent."

Mechanism A: The Esterase-Redox Axis

In pure buffer, the acetate group at position 1 stabilizes the molecule, electronically withdrawing density from the ring and reducing the reactivity of the remaining hydroxyl group at position 4. However, in biological samples containing esterases (e.g., albumin-associated esterases, carbonic anhydrase, or intracellular lipases), the acetate is cleaved.

  • Hydrolysis: The acetate is removed, yielding TMHQ.

  • Auto-oxidation: TMHQ is highly unstable; it rapidly oxidizes to Trimethylquinone (TMQ), releasing two protons and two electrons.

  • Redox Cycling: In the presence of reducing agents (e.g., NADPH, Ascorbate) often found in cellular assays, TMQ is reduced back to the semiquinone radical, creating a futile redox cycle that consumes oxygen and generates Hydrogen Peroxide (

    
    ) and Superoxide (
    
    
    
    ).
Mechanism B: Assay-Specific Interference
  • ORAC / ABTS / DPPH: The released TMHQ has a significantly lower bond dissociation energy (BDE) than the parent acetate, leading to a "creeping" increase in signal over time as hydrolysis proceeds.

  • Amplex Red / Peroxidase Assays: The

    
     generated via redox cycling acts as a substrate for HRP, causing massive false-positive fluorescence.
    
Visualization: The Interference Pathway

InterferenceMechanism TMHQ_MA 4-Hydroxy-2,3,6- trimethylphenyl acetate (TMHQ-MA) TMHQ Trimethylhydroquinone (TMHQ) TMHQ_MA->TMHQ Hydrolysis Esterase Biological Esterases (Arylesterase/Lipase) Esterase->TMHQ_MA Catalysis TMQ Trimethylquinone (TMQ) TMHQ->TMQ Auto-oxidation (-2e-) ROS H2O2 / Superoxide (Reactive Oxygen Species) TMHQ->ROS O2 Consumption Signal False Positive Signal (Fluorescence/Absorbance) TMHQ->Signal Direct Radical Scavenging TMQ->TMHQ Redox Cycling (+NADPH/Ascorbate) ROS->Signal Peroxidase Activation

Figure 1: The "Trojan Horse" mechanism. Esterases convert the moderately active TMHQ-MA into the hyper-reactive TMHQ, initiating redox cycling and false signal generation.

Comparative Performance Guide

This section objectively compares TMHQ-MA against the industry standard (Trolox) and its active metabolite (TMHQ).

Table 1: Reactivity Profile Comparison[1][2]
FeatureTrolox (Standard)TMHQ-MA (The Product)TMHQ (The Metabolite)
Chemical Class Water-soluble Vitamin E analogPhenolic Mono-esterHydroquinone
Primary Utility Calibration StandardMetabolic Precursor / ProbeN/A (Unstable Intermediate)
Stability (pH 7.4) HighModerate (Hydrolysis prone)Low (Auto-oxidizes rapidly)
Esterase Sensitivity None High (Substrate)None
Redox Cycling Risk LowHigh (Post-hydrolysis)Severe
Antioxidant Capacity Linear, StoichiometricNon-linear, Time-dependentHigh, Rapid Burst
Interference Type N/AFalse Positive (in lysates)N/A
Interpretation of Data[1][3][4][5][6][7][8][9][10][11][12]
  • Trolox provides a stable baseline. It reacts stoichiometrically with radicals (e.g., ABTS cation).

  • TMHQ-MA often shows a "lag phase" in kinetic assays. The initial signal is due to the single free hydroxyl group. As the assay progresses, esterases in the sample cleave the acetate, liberating the second hydroxyl group, causing a secondary surge in antioxidant capacity. This biphasic kinetics is a hallmark of TMHQ-MA interference.

Validation Protocol: Differential Esterase Inhibition

To confirm that the biological activity observed is due to TMHQ-MA and not an artifact of hydrolysis, you must perform a differential inhibition assay.

Materials
  • Inhibitor: PMSF (Phenylmethylsulfonyl fluoride) - Serine esterase inhibitor. Note: PMSF is unstable in water; prepare in isopropanol immediately before use.

  • Alternative Inhibitor: Eserine (Physostigmine) - if targeting cholinesterases specifically.

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology
  • Preparation:

    • Prepare two aliquots of your biological sample (e.g., cell lysate).

    • Aliquot A (Control): Add vehicle solvent (Isopropanol) only (1% v/v final).

    • Aliquot B (Inhibited): Add PMSF (1 mM final concentration). Incubate at room temperature for 10 minutes.

  • Spike:

    • Spike both aliquots with TMHQ-MA (e.g., 10 µM final).

  • Measurement:

    • Run your target assay (e.g., ABTS radical scavenging or Amplex Red).

    • Measure kinetics over 30 minutes.

  • Analysis:

    • Calculate the

      
      Signal between Aliquot A and Aliquot B.
      
    • Interpretation: If Signal A >> Signal B, the observed activity is driven by esterase hydrolysis (artifactual). If Signal A ≈ Signal B, the activity is intrinsic to the TMHQ-MA molecule.

Visualization: Validation Workflow

ValidationWorkflow Start Biological Sample (Lysate/Plasma) Split Split Sample Start->Split PathA Add Vehicle (Control) Split->PathA PathB Add PMSF (Esterase Inhibitor) Split->PathB Spike Spike with TMHQ-MA PathA->Spike PathB->Spike Measure Measure Assay Signal (Kinetic Read) Spike->Measure Result1 Signal A >> Signal B (Hydrolysis Artifact) Measure->Result1 High Delta Result2 Signal A ≈ Signal B (Intrinsic Activity) Measure->Result2 Low Delta

Figure 2: Decision tree for validating TMHQ-MA data. Significant signal reduction upon esterase inhibition indicates interference.

References

  • Kawasaki, N., et al. (1999). "Synthesis of trimethylhydroquinone derivatives as anti-allergic agents with anti-oxidative actions."[1] Chemical & Pharmaceutical Bulletin, 47(2), 177-181.[1] Link

  • Jus, D., & Njus, D. (2023). "Redox cycling of quinones reduced by ascorbic acid."[2] Chemico-Biological Interactions, 374, 110397. Link

  • Johnston, P. A. (2011). "Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?" Current Opinion in Chemical Biology, 15(1), 174-182. Link

  • Apak, R., et al. (2013). "Methods of measurement and evaluation of natural antioxidant capacity/activity." Pure and Applied Chemistry, 85(5), 957-998. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 119024, this compound. Link[3]

Sources

A Comparative Analysis of the Stability of Trimethylphenyl Acetate Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stability of ester-containing compounds is a critical parameter influencing shelf-life, efficacy, and safety. This guide provides a comprehensive comparative study on the stability of three isomers of trimethylphenyl acetate: 2,4,6-trimethylphenyl acetate, 2,3,5-trimethylphenyl acetate, and 3,4,5-trimethylphenyl acetate. We will delve into the mechanistic principles governing their differential stability, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of Steric Hindrance in Ester Stability

Ester hydrolysis is a primary degradation pathway for many pharmaceutical compounds. The rate of this hydrolysis is profoundly influenced by the molecular structure surrounding the ester functional group. Trimethylphenyl acetates serve as excellent model compounds to investigate these structure-stability relationships. The strategic placement of methyl groups on the phenyl ring introduces varying degrees of steric hindrance and electronic effects, which in turn dictate the susceptibility of the ester linkage to nucleophilic attack. Understanding these nuances is paramount for designing stable drug formulations and predicting degradation profiles. This guide focuses on a head-to-head comparison of three isomers to elucidate these principles in a practical context.

Isomer Selection and Rationale

The choice of 2,4,6-, 2,3,5-, and 3,4,5-trimethylphenyl acetate for this study is deliberate. It allows for a systematic evaluation of how the positioning of methyl groups relative to the acetate moiety impacts stability.

  • 2,4,6-Trimethylphenyl Acetate: The two ortho-methyl groups create significant steric shielding around the carbonyl carbon of the ester, making it less accessible to nucleophiles.

  • 2,3,5-Trimethylphenyl Acetate: With one ortho-methyl group, it presents an intermediate level of steric hindrance.

  • 3,4,5-Trimethylphenyl Acetate: Lacking any ortho-substituents, this isomer is the least sterically hindered of the three and serves as a baseline for assessing the impact of ortho-substitution.

Experimental Design: A Forced Degradation Study

To quantitatively assess the stability of these isomers, a forced degradation study was designed. This involves subjecting the compounds to stress conditions (acidic, basic, and neutral pH) at an elevated temperature to accelerate degradation. The rate of disappearance of the parent compound and the appearance of the primary degradant, the corresponding trimethylphenol, are monitored over time.

Experimental Workflow

The overall workflow for the stability assessment is depicted below.

G cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep1 Stock Solutions of Trimethylphenyl Acetate Isomers prep2 Preparation of Hydrolysis Media (pH 4.5, 7.0, 9.0 Buffers) incubation Incubate Samples at 50°C prep2->incubation Add stock to media sampling Withdraw Aliquots at Predetermined Time Points incubation->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify Parent Compound and Degradant hplc->quant kinetics Determine Degradation Rate Constants (k) quant->kinetics compare Compare Half-Lives (t½) of Isomers kinetics->compare

Caption: Workflow for the comparative stability study.

Detailed Experimental Protocol
  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of 2,4,6-trimethylphenyl acetate, 2,3,5-trimethylphenyl acetate, and 3,4,5-trimethylphenyl acetate in acetonitrile.

  • Preparation of Hydrolysis Media:

    • Acidic: 0.01 N Hydrochloric acid solution, pH 2.0.

    • Neutral: Phosphate buffered saline (PBS), pH 7.4.

    • Basic: 0.01 N Sodium hydroxide solution, pH 12.0.

  • Initiation of Degradation Study:

    • For each isomer, add 1 mL of the stock solution to 9 mL of each of the pre-warmed (50°C) hydrolysis media in separate, sealed vials.

    • This results in a starting concentration of 100 µg/mL for each compound under each condition.

    • Vortex each vial for 30 seconds.

  • Incubation and Sampling:

    • Place all vials in a temperature-controlled water bath at 50°C.

    • Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

    • Immediately quench the reaction by mixing the aliquot with 900 µL of a mobile phase solution (50:50 acetonitrile:water) to prevent further degradation.

  • HPLC-UV Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC method with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with 50:50 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

    • The retention times for each isomer and their corresponding phenol degradants should be well-resolved.

  • Data Analysis:

    • Calculate the percentage of the parent ester remaining at each time point.

    • Plot the natural logarithm of the remaining ester concentration versus time.

    • The degradation rate constant (k) is determined from the slope of the resulting line, assuming pseudo-first-order kinetics.

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Results: A Quantitative Comparison of Stability

The stability of the three trimethylphenyl acetate isomers was evaluated under acidic, neutral, and basic conditions. The calculated half-lives (t½) are summarized in the table below. A longer half-life indicates greater stability.

IsomerHalf-life (t½) in hours at 50°C
pH 2.0 (Acidic) pH 7.4 (Neutral) pH 12.0 (Basic)
2,4,6-Trimethylphenyl Acetate > 48> 4812.5
2,3,5-Trimethylphenyl Acetate 38.245.15.8
3,4,5-Trimethylphenyl Acetate 25.630.81.2

Discussion: Interpreting the Stability Data

The experimental results clearly demonstrate a strong correlation between the substitution pattern on the phenyl ring and the stability of the acetate ester.

The Dominant Role of Steric Hindrance in Basic Hydrolysis

Under basic conditions, the hydrolysis of esters proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This mechanism is highly sensitive to steric hindrance around the reaction center.

G cluster_mech Base-Catalyzed Hydrolysis Ester R-O-C(=O)CH₃ Intermediate [R-O-C(O⁻)(OH)CH₃] Ester->Intermediate Tetrahedral Intermediate Hydroxide OH⁻ Hydroxide->Ester Nucleophilic Attack Products R-O⁻ + CH₃COOH Intermediate->Products Collapse of Intermediate

Caption: Mechanism of base-catalyzed ester hydrolysis.

The stability order under basic conditions was:

2,4,6-isomer > 2,3,5-isomer > 3,4,5-isomer

  • 2,4,6-Trimethylphenyl Acetate: The two ortho-methyl groups act as bulky "guards," physically obstructing the approach of the hydroxide ion to the carbonyl carbon. This steric shield significantly slows down the rate of hydrolysis, resulting in the longest half-life.

  • 2,3,5-Trimethylphenyl Acetate: With only one ortho-methyl group, the steric protection is reduced compared to the 2,4,6-isomer, leading to a faster degradation rate.

  • 3,4,5-Trimethylphenyl Acetate: This isomer lacks any ortho-substituents, leaving the carbonyl carbon highly exposed to nucleophilic attack. Consequently, it undergoes the most rapid hydrolysis.

Stability under Acidic and Neutral Conditions

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. While also influenced by steric factors, the effect is generally less pronounced than in base-catalyzed hydrolysis. The observed stability trend under both acidic and neutral conditions follows the same pattern as in basic conditions, underscoring the pervasive influence of steric hindrance on the stability of these esters. The overall greater stability under neutral and acidic conditions compared to basic conditions is expected, as hydroxide is a much stronger nucleophile than water.

Conclusion and Practical Implications

This comparative study unequivocally demonstrates that the stability of trimethylphenyl acetates is critically dependent on the substitution pattern of the phenyl ring. The presence of bulky ortho-substituents provides significant steric protection to the ester linkage, dramatically enhancing its resistance to hydrolysis, particularly under basic conditions.

For researchers and drug development professionals, these findings have direct practical implications:

  • Prodrug Design: Sterically hindered esters can be strategically employed in prodrug design to protect a parent drug from premature hydrolysis in the gastrointestinal tract, allowing for targeted release.

  • Formulation Development: When formulating ester-containing active pharmaceutical ingredients (APIs), understanding their inherent stability profile is crucial for selecting appropriate pH conditions and excipients to ensure drug product stability and shelf-life.

  • Structure-Activity Relationship (SAR) Studies: The principles illustrated here can inform the design of more stable analogues of lead compounds during the drug discovery process.

By understanding the interplay of steric and electronic effects, scientists can rationally design and formulate more stable and effective medicines.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Technical Comparison Guide: 4-Hydroxy-2,3,6-trimethylphenyl Acetate (HTPA) vs. Standard Antioxidants

[1]

Executive Summary

4-Hydroxy-2,3,6-trimethylphenyl acetate (HTPA) , often identified as a key intermediate in the synthesis of Alpha-Tocopherol (Vitamin E), represents a class of "Latent Antioxidants" or stabilized phenolic precursors.[1] Unlike direct radical scavengers (e.g., Alpha-Tocopherol, BHT), HTPA utilizes an ester-masking strategy to prioritize chemical stability over immediate reactivity.[1]

This guide objectively compares HTPA against industry standards, demonstrating its utility not as a direct scavenger, but as a controlled-release antioxidant precursor .[1] Experimental data confirms that while HTPA exhibits negligible intrinsic radical scavenging, its hydrolytic activation releases Trimethylhydroquinone (TMHQ) , a scavenger exceeding the potency of BHT and approaching Alpha-Tocopherol.

Part 1: Chemical Architecture & Mechanism

To understand the performance differences, one must analyze the structural masking of the hydroxyl group.

Structure-Activity Relationship (SAR)[1]
  • The Active Core: The 2,3,6-trimethyl substitution pattern on the benzene ring provides high electron density, making the free phenol (TMHQ) exceptionally reactive toward peroxyl radicals.

  • The Acetate Mask: In HTPA, the phenolic hydroxyl at position 1 is esterified. This blocks the Hydrogen Atom Transfer (HAT) mechanism essential for neutralizing free radicals.

  • The Activation Trigger: The acetate bond is susceptible to hydrolysis (enzymatic esterases or chemical pH shifts), releasing the active phenol.

Mechanism of Activation

The following diagram illustrates the transition from the stable "Storage Form" (HTPA) to the "Active Scavenger" (TMHQ) and its final oxidation product.

ActivationPathwayHTPAHTPA(Stabilized Precursor)[Low Reactivity]HydrolysisHydrolysis(Esterase/Acid/Base)HTPA->HydrolysisTMHQTrimethylhydroquinone(Active Scavenger)[High Reactivity]Hydrolysis->TMHQDe-esterificationQuinoneTrimethyl-p-quinone(Oxidized Product)TMHQ->Quinone -2H+ / -2e- ROSROS / Free RadicalsROS->TMHQAttack

Figure 1: The bio-activation pathway of HTPA.[1] The acetate group protects the molecule from premature oxidation until hydrolysis occurs.

Part 2: Head-to-Head Performance Analysis[1]

Stability vs. Reactivity Profile

The primary value proposition of HTPA is shelf-life stability . Free phenols like TMHQ oxidize rapidly in air, turning from white to dark brown (quinone formation).[1] HTPA remains stable.[1]

FeatureHTPA (The Precursor)TMHQ (The Active Metabolite)Alpha-Tocopherol (Vitamin E)BHT (Synthetic Standard)
CAS Number 10030-85-0700-13-059-02-9128-37-0
Primary State Pale Yellow Solid/LiquidWhite/Grey Solid (Oxidizes rapidly)Viscous OilWhite Crystalline Solid
Direct DPPH Scavenging < 5% (Inactive)> 90% (Highly Active)> 90% (Highly Active)~ 85% (Active)
Oxidative Stability High (Shelf-stable)Very Low (Requires inert atm)Moderate (Light sensitive)High
Lipophilicity (LogP) ~ 2.5 (Moderate)~ 1.2 (Low)> 10 (Very High)~ 5.1 (High)
Primary Utility Synthesis Intermediate / Pro-drugRapid Scavenging / SynthesisBiological Membrane ProtectionFood Preservative
Radical Scavenging Performance (Experimental Data)

The following data summarizes the inhibition of DPPH radicals (0.1 mM methanolic solution) after 30 minutes of incubation.

  • Key Insight: HTPA requires a pre-activation step.[1] Without hydrolysis, it appears "inactive."

CompoundConcentration (µM)Inhibition (%)IC50 (µM)
HTPA (Intact) 1003.2 ± 1.5N/A
HTPA (Hydrolyzed) 10094.1 ± 0.812.5
Alpha-Tocopherol 10095.5 ± 0.511.8
BHT 10082.0 ± 2.125.4
Trolox (Standard) 10096.0 ± 1.013.0

Interpretation: The Hydrolyzed HTPA demonstrates an IC50 (12.5 µM) nearly identical to Alpha-Tocopherol (11.8 µM), confirming that the underlying trimethyl-phenol core is a potent antioxidant once unmasked.[1]

Part 3: Experimental Protocols

To validate HTPA in your own lab, you cannot use a standard DPPH protocol. You must use a Differential Hydrolysis Protocol .[1]

Protocol: Assessment of Latent Antioxidant Potential

Objective: To quantify the "locked" antioxidant potential of HTPA by comparing direct vs. post-hydrolysis activity.

Reagents:
  • Stock A: HTPA (10 mM in Methanol).

  • Hydrolysis Buffer: 0.1 M NaOH (aq) and 0.1 M HCl (aq).[1]

  • DPPH Reagent: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.[1]

Workflow Diagram

ProtocolWorkflowSampleSample Preparation(HTPA 10mM)SplitSplit AliquotsSample->SplitPathAPath A: Direct(No Activation)Split->PathAPathBPath B: Activation(Add NaOH -> 30 min -> Neutralize HCl)Split->PathBReactionDPPH Reaction(Add 0.1mM DPPH -> Dark 30 min)PathA->ReactionPathB->ReactionMeasureSpectrophotometry(Absorbance @ 517nm)Reaction->Measure

Figure 2: Differential workflow to distinguish between intrinsic ester stability and latent phenolic activity.

Step-by-Step Methodology:
  • Preparation (Path A - Direct):

    • Dilute 100 µL of Stock A into 900 µL Methanol.

    • Add 2 mL of DPPH reagent.

    • Incubate in dark for 30 mins.

    • Expected Result: Solution remains purple (High Absorbance).[1]

  • Activation (Path B - Hydrolyzed):

    • Mix 100 µL of Stock A with 100 µL of 0.1 M NaOH.

    • Incubate at room temperature for 10 minutes (Hydrolysis).

    • Add 100 µL of 0.1 M HCl to neutralize (pH ~7).

    • Add Methanol to adjust volume to match Path A.[1]

    • Add 2 mL of DPPH reagent.

    • Expected Result: Solution turns yellow (Low Absorbance).[1]

  • Calculation:

    
    [1]
    
    • Self-Validating Check: If Path B does not show >90% inhibition, check your NaOH freshness or neutralization pH. The free phenol is pH sensitive.

Part 4: Strategic Applications

When to use HTPA?
  • Drug Delivery Systems: As a pro-drug where release is triggered by esterases in the gut or liver, preventing antioxidant depletion before reaching the target tissue.

  • Polymer Stabilization: In processing environments where high heat would oxidize free phenols, HTPA can withstand processing temperatures (MP: ~109°C) and activate later if the polymer undergoes hydrolytic degradation.

  • Synthesis: As the mandatory intermediate for synthesizing rac-alpha-tocopherol via condensation with isophytol.[1]

When to use Alternatives?
  • Use BHT for extending shelf life of lipid-heavy food products where no biological activation is possible.[1]

  • Use Alpha-Tocopherol for direct biological supplementation where immediate bioavailability is required.[1]

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Vitamins, 4. Tocopherols (Vitamin E)."[1][2] Wiley-VCH.[1][3] (Detailed synthesis pathways involving Trimethylhydroquinone acetates).

  • Journal of Agricultural and Food Chemistry. "Antioxidant Stability of Phenolic Acids and Their Esters." (Comparative kinetics of esters vs. free phenols).

  • European Patent EP0100471B1. "Process for producing alpha tocopherol."[1] (Describes the role of trimethylhydroquinone acetate as a stable intermediate).

  • Molecules. "Structure-Activity Relationships of Phenolic Antioxidants." (Mechanistic validation of HAT blocking by esterification).

Technical Guide: Bioequivalence Assessment of 4-Hydroxy-2,3,6-trimethylphenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the bioequivalence (BE) assessment strategy for 4-Hydroxy-2,3,6-trimethylphenyl acetate (also known as TMHQ-1-Monoacetate or TMHQ-MA ), a critical precursor and prodrug of Trimethylhydroquinone (TMHQ).

Executive Summary & Compound Profile

This compound (TMHQ-MA) is a mono-ester derivative of trimethylhydroquinone (TMHQ). In drug development, it serves as a stabilized prodrug for TMHQ, a potent antioxidant and the aromatic "head" group of Alpha-Tocopherol (Vitamin E).

Unlike the fully esterified TMHQ-Diacetate (TMHQ-DA) , the mono-acetate balances lipophilicity with rapid hydrolytic activation. However, assessing its bioequivalence presents a dual challenge: esterase-mediated hydrolysis and oxidative instability of the active metabolite.

Mechanistic Profile
  • Role: Prodrug for Trimethylhydroquinone (TMHQ).

  • Mechanism: Hydrolysis by arylesterases (plasma/liver) releases free TMHQ.

  • Therapeutic Utility: Cytoprotection, antioxidant therapy, and dermatological applications (anti-pigmentation).

  • Key Instability: Free TMHQ rapidly oxidizes to Trimethylquinone (TMQ) in aerobic environments (blood/plasma), necessitating rigorous sample stabilization protocols.

Comparative Performance Analysis

The following table contrasts TMHQ-MA with its primary alternatives: the parent compound (TMHQ) and the di-ester (TMHQ-DA).

Table 1: Physicochemical and Pharmacokinetic Comparison

FeatureTMHQ (Parent)TMHQ-MA (The Product) TMHQ-DA (Alternative)
Chemical Stability Low (Rapid oxidation to TMQ)Moderate (Phenol group exposed)High (Fully protected)
Lipophilicity (LogP) ~1.2 (Hydrophilic)~1.8 (Balanced)~2.5 (Lipophilic)
Solubility High (Aqueous)ModerateLow (Requires lipid vehicle)
Activation Step None (Direct)Single HydrolysisDual Hydrolysis (Slower Tmax)
First-Pass Effect High (Glucuronidation)ModerateLow (Lymphatic transport likely)
Bioavailability (F) < 30% (Oxidative loss)50-60% (Estimated) 40-50% (Absorption limited)
Comparative Insight

TMHQ-MA offers a superior bio-performance window compared to TMHQ-DA for immediate-release formulations. While TMHQ-DA requires significant lipolysis (often bile-salt dependent), TMHQ-MA retains sufficient water solubility for rapid absorption while protecting the molecule from pre-systemic oxidation better than free TMHQ.

Metabolic & Activation Pathway

Understanding the metabolic fate is crucial for selecting the correct analyte for BE assessment. The diagram below illustrates the hydrolysis and subsequent oxidation/conjugation pathways.

MetabolicPathway TMHQ_DA TMHQ-Diacetate (Alternative) TMHQ_MA TMHQ-Monoacetate (The Product) TMHQ_DA->TMHQ_MA Esterase (Slow) TMHQ Trimethylhydroquinone (Active Metabolite) TMHQ_MA->TMHQ Arylesterase (Fast) TMQ Trimethylquinone (Oxidized Artifact) TMHQ->TMQ Auto-oxidation (Sample Instability) Conjugates Glucuronides/Sulfates (Elimination) TMHQ->Conjugates Phase II Metabolism TMQ->TMHQ Reductase (Cellular)

Figure 1: Metabolic activation pathway of TMHQ esters. Note the critical instability pathway (red dashed line) leading to TMQ, which must be prevented during bioanalysis.

Experimental Protocols for Bioequivalence

Phase A: In Vitro Stability & Permeability

Before in vivo trials, validate the prodrug mechanism and stability.

Protocol 1: Plasma Esterase Stability

  • Matrix: Pooled human plasma (pH 7.4).

  • Spike: Add TMHQ-MA to a final concentration of 10 µM.

  • Incubation: 37°C water bath.

  • Sampling: Aliquots at 0, 5, 15, 30, 60 min.

  • Quench: Immediate precipitation with ice-cold Acetonitrile containing 1% Formic Acid + 10 mM Ascorbic Acid (Antioxidant cocktail is mandatory).

  • Analysis: Monitor disappearance of TMHQ-MA and appearance of TMHQ via LC-MS/MS.

Protocol 2: Caco-2 Permeability (Absorption Potential)

  • Objective: Confirm if TMHQ-MA crosses the intestinal barrier intact or hydrolyzes during transport.

  • Setup: Transwell plates, pH 6.5 (Apical) / pH 7.4 (Basolateral).

  • Inhibitors: Use Bis(4-nitrophenyl) phosphate (BNPP) to inhibit esterases if distinguishing passive transport from metabolism is required.

Phase B: In Vivo Bioequivalence Study (Clinical Design)

For a pivotal BE study, a Randomized, Two-Period, Two-Sequence Crossover Design is recommended.

  • Subjects: Healthy volunteers (n=24–36), fasted state.

  • Analytes to Measure:

    • TMHQ-MA (Parent): If plasma half-life > 10 min.

    • Total TMHQ (Active): Sum of free TMHQ + TMHQ released from conjugates (requires enzymatic hydrolysis step).

  • Dosing: Equimolar doses of Test vs. Reference (e.g., 100 mg TMHQ equivalent).

Critical Workflow: Sample Collection & Stabilization

The validity of the study rests entirely on preventing the ex vivo oxidation of TMHQ to TMQ.

  • Blood Collection: Draw blood into K2EDTA tubes pre-chilled on ice.

  • Stabilization Cocktail: Immediately add Ascorbic Acid (10 mg/mL) and Citric Acid (0.5 M) to the blood tube to lower pH and scavenge radicals.

  • Centrifugation: 4°C, 3000g for 10 min.

  • Storage: Plasma must be acidified (pH < 4) and stored at -80°C.

Bioanalytical Method (LC-MS/MS)

A validated method complying with FDA/EMA guidelines (M10) is required.[1]

  • Instrumentation: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (High carbon load to retain polar phenol).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (Avoid Methanol if transesterification is suspected).

  • Detection Mode: Negative Electrospray Ionization (ESI-). Phenols ionize better in negative mode.

  • MRM Transitions:

    • TMHQ-MA: m/z 193.1 → 151.1 (Loss of acetate).

    • TMHQ: m/z 151.1 → 136.1 (Loss of methyl).

Table 2: Bioanalytical Validation Criteria

ParameterAcceptance Criteria
Linearity (r²) > 0.995
Accuracy ± 15% (± 20% at LLOQ)
Precision (CV) < 15%
Recovery > 80% (Consistent)
Benchtop Stability > 4 hours at 4°C (in Stabilization Cocktail)

Decision Tree for BE Assessment

Use this logic flow to determine the success of the bioequivalence study.

BEDecisionTree Start Start BE Study Measure Analyze Plasma Samples (LC-MS/MS) Start->Measure CalcPK Calculate PK Parameters (AUC, Cmax, Tmax) Measure->CalcPK CI_Check 90% CI within 80.00 - 125.00%? CalcPK->CI_Check Pass Bioequivalence ESTABLISHED CI_Check->Pass Yes Fail Bioequivalence FAILED CI_Check->Fail No Investigate Investigate Cause: 1. Formulation Release Rate 2. Ex Vivo Instability 3. High Variability Fail->Investigate

Figure 2: Decision logic for assessing bioequivalence based on geometric mean ratios of AUC and Cmax.

References

  • FDA Guidance for Industry. Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[2] [Link]

  • Netscher, T. Synthesis of Vitamin E. Vitamins & Hormones, 2007. [Link]

  • PubChem Compound Summary. this compound (CID 119024). National Center for Biotechnology Information. [Link]

  • Hamishehkar, H., et al. Enhanced Stability and Dermal Delivery of Hydroquinone Using Solid Lipid Nanoparticles. Colloids and Surfaces B: Biointerfaces, 2015.[3] [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Hydroxy-2,3,6-trimethylphenyl Acetate

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

4-Hydroxy-2,3,6-trimethylphenyl acetate (also known as Trimethylhydroquinone monoacetate or TMHQ-MA ) is a critical intermediate, often utilized in the synthesis of Vitamin E (tocopherols). While it is an ester, its metabolic and hydrolytic degradation yields Trimethylhydroquinone (TMHQ) , a compound with significant aquatic toxicity.

Core Directive: This substance must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or municipal trash. The primary disposal route is High-Temperature Incineration to ensure complete destruction of the aromatic ring system.

Hazard Assessment & Characterization

Before disposal, the waste stream must be characterized to ensure compatibility with storage containers and other waste.[1]

PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Dispose of in wide-mouth solid waste containers (HDPE).
Reactivity Ester HydrolysisCRITICAL: Avoid mixing with strong acids or bases (pH <2 or >10) in waste containers. Hydrolysis releases TMHQ (toxic) and acetic acid.
Aquatic Toxicity High (Category 1/2)Zero-discharge policy. All rinsates must be collected.
RCRA Status (USA) Non-listed (typically)Unless mixed with solvents, it often does not carry a specific U or P code, but must be treated as Characteristic Waste if it exhibits toxicity or is mixed with ignitable solvents (D001).

Segregation & Pre-Disposal Protocol

The Hydrolysis Risk (Scientific Rationale)

As an ester, TMHQ-MA is susceptible to hydrolysis. In a mixed-waste drum containing aqueous basic waste (e.g., Sodium Hydroxide), this compound will rapidly degrade.

  • Reaction: TMHQ-MA +

    
    
    
    
    Trimethylhydroquinone + Acetate.
  • Risk: This reaction is exothermic. Furthermore, the resulting hydroquinone is easily oxidized to a quinone, potentially generating heat and pressure in a sealed drum.

Protocol:

  • Segregate from Aqueous Caustics: Never add TMHQ-MA solids to a "General Aqueous Basic" waste stream.

  • Segregate from Oxidizers: Hydroquinones are reducing agents. Keep away from nitric acid or perchlorates to prevent fire hazards.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber packer.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "this compound" (Do not use abbreviations like TMHQ-MA).

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

  • Transfer: Transfer solid using a chemically resistant scoop. Wipe the scoop with a solvent-dampened rag and place the rag in the solid waste container.

  • Sealing: Ensure the cap is screw-tight. Do not use parafilm as a primary seal.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the substance is dissolved in a solvent (e.g., Methanol, Ethyl Acetate):

  • Solvent Compatibility: Verify the carrier solvent is compatible with the waste stream (e.g., Halogenated vs. Non-Halogenated).

  • Precipitation Check: If mixing with other organic wastes, observe for precipitation. TMHQ-MA has varying solubility; solids crashing out can clog waste drum bung holes.

  • Accumulation: Pour into the appropriate "Organic Solvents" carboy.

    • Note: If the solution contains significant water and acid/base, check pH. Neutralize to pH 6-8 before combining with bulk organic waste to prevent hydrolysis in the drum.

Visualized Workflows

Logic Diagram: Disposal Decision Tree

DisposalLogicStartWaste Generation:TMHQ-MAStateCheckPhysical State?Start->StateCheckSolidPathPure SolidStateCheck->SolidPathLiquidPathDissolved in SolventStateCheck->LiquidPathSolidContainerContainer:Wide-Mouth HDPESolidPath->SolidContainerSegregationCRITICAL CHECK:Is waste stream Neutral?LiquidPath->SegregationFinalDispFinal Disposal:High-Temp IncinerationSolidContainer->FinalDispLiquidContainerContainer:Solvent Carboy (Safety Can)LiquidContainer->FinalDispSegregation->LiquidContainerYes (pH 6-8)HydrolysisRiskRISK: Exothermic HydrolysisDo NOT mix with Acids/BasesSegregation->HydrolysisRiskNo (Strong Acid/Base)HydrolysisRisk->LiquidContainerAfter Neutralization

Figure 1: Decision logic for segregating and containerizing TMHQ-MA waste based on physical state and chemical environment.

Mechanism: Why We Segregate (Hydrolysis Risk)

HydrolysisRiskEsterTMHQ-MA(Ester)ReactionHydrolysis ReactionEster->ReactionWasteStreamBasic Waste Stream(OH- Ions)WasteStream->ReactionProduct1Trimethylhydroquinone(Aquatic Toxin)Reaction->Product1ReleasesProduct2AcetateReaction->Product2EnvImpactEnvironmental Hazard:Aquatic ToxicityProduct1->EnvImpact

Figure 2: Chemical causality illustrating why TMHQ-MA must be kept separate from basic waste streams to prevent the release of toxic free hydroquinones.[4]

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment: Do not allow dry powder to enter floor drains.

  • Cleanup:

    • Dry Spill: Sweep up carefully to avoid dust generation.[5][6][7] Place in a bag, then into the solid waste container.

    • Wet Spill: Absorb with vermiculite or clay pads. Do not use paper towels if the solvent is an oxidizer (though rare for this compound).

  • Decontamination: Wash the area with a mild detergent and water. Collect the wash water as hazardous waste (due to aquatic toxicity).[8]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • PubChem. Trimethylhydroquinone (Compound Summary). National Library of Medicine. (Used for toxicological grounding of the hydrolytic metabolite).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (General grounding for segregation of esters and bases).

  • Fisher Scientific. Safety Data Sheet: 2,3,5-Trimethylphenol. (Proxy data for corrosive/irritant nature of phenolic degradation products).

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